N-(2-Hydroxy-5-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-9(12)8(5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEQJUPGRWESKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
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DSSTOX Substance ID |
DTXSID30213186 | |
| Record name | 2-Acetamido-4-cresol | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-acetylamino-4-methylphenol is a solid. (NTP, 1992) | |
| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6375-17-3 | |
| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-(2-Hydroxy-5-methylphenyl)acetamide | |
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| Record name | 2-Acetamido-4-cresol | |
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| Record name | 6375-17-3 | |
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| Record name | Acetamide, N-(2-hydroxy-5-methylphenyl)- | |
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| Record name | 2-Acetamido-4-cresol | |
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| Record name | N-(2-hydroxy-5-methylphenyl)acetamide | |
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| Record name | 2-ACETAMIDO-4-CRESOL | |
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Foundational & Exploratory
Technical Profile: N-(2-Hydroxy-5-methylphenyl)acetamide
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
N-(2-Hydroxy-5-methylphenyl)acetamide (CAS: 6375-17-3) is a critical regioisomer of the widely used analgesic paracetamol. While it shares a molecular formula (C₉H₁₁NO₂) with paracetamol derivatives, its structural topology—specifically the ortho positioning of the acetamido and hydroxyl groups—diverts its reactivity profile from simple analgesia toward heterocyclic synthesis. This compound serves as a pivotal intermediate in the construction of 2,5-dimethylbenzoxazole scaffolds, which are foundational in the development of fluorescent probes, laser dyes, and novel pharmaceutical agents.
This guide provides a rigorous analysis of the physicochemical properties, synthetic pathways, and self-validating experimental protocols for this compound, grounded in empirical data and authoritative chemical principles.
Physicochemical Characterization
The defining feature of this compound is the intramolecular hydrogen bond formed between the amide hydrogen and the ortho-phenolic oxygen. This interaction stabilizes the planar conformation, influencing both its solubility profile and its readiness for cyclodehydration.
Table 1: Key Physicochemical Properties[1]
| Property | Value | Source |
| CAS Registry Number | 6375-17-3 | [1, 2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Acetamido-4-methylphenol; 6-Acetamido-m-cresol | [2, 3] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 151–153 °C | [2, 4] |
| Boiling Point | 336.5 °C (at 760 mmHg) | [2, 4] |
| Predicted pKa | ~9.5 (Phenolic OH) | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water | [5] |
Synthetic Architecture & Methodology
The synthesis of this compound relies on the selective N-acetylation of 2-amino-5-methylphenol (also known as 2-amino-p-cresol). The reaction is driven by the nucleophilic attack of the amine lone pair on the carbonyl carbon of the acetylating agent (acetic anhydride).
Critical Control Point: The reaction must be controlled to prevent O-acetylation (ester formation). However, under neutral or mildly acidic conditions, the amine is significantly more nucleophilic than the phenol, ensuring high chemoselectivity.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the selective N-acetylation of 2-amino-5-methylphenol.
Experimental Protocol: Selective N-Acetylation
Objective: Synthesize 10g of this compound with >95% purity.
Reagents:
-
2-Amino-5-methylphenol (2-amino-p-cresol): 10.0 g (81.2 mmol)
-
Acetic Anhydride: 9.1 g (89.3 mmol, 1.1 eq)
-
Solvent: Ethanol (50 mL) or Water (100 mL) with catalytic HCl.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g of 2-amino-5-methylphenol in 50 mL of ethanol. Stir until fully dissolved. Note: If using water, add 1 mL of conc. HCl to assist solubility before acetylation.
-
Addition: Add 9.1 g of acetic anhydride dropwise over 15 minutes while stirring vigorously. The reaction is exothermic; maintain temperature below 60°C to minimize O-acetylation side products.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 1 hour. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate:Hexane 1:1). The starting amine spot (lower R_f) should disappear.
-
Crystallization: Cool the reaction mixture slowly to room temperature, then place in an ice bath (0-5°C) for 1 hour. The product will precipitate as white crystals.[2][3]
-
Filtration: Filter the solid under vacuum. Wash the filter cake with 20 mL of ice-cold water/ethanol (1:1 mixture) to remove acetic acid byproducts.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Validation: Dry the crystals in a vacuum oven at 50°C. Measure the melting point. A range of 151–153 °C confirms identity and purity [2, 4].
Reactivity: The Benzoxazole Gateway
The primary industrial utility of this compound lies in its ability to undergo cyclodehydration to form benzoxazoles. The ortho relationship between the hydroxyl (-OH) and acetamido (-NHAc) groups is the structural prerequisite for this transformation.
Under acidic conditions (e.g., Polyphosphoric acid or p-TsOH), the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. The phenolic oxygen then attacks this carbon, followed by the elimination of water and aromatization to form 2,5-dimethylbenzoxazole .
Visualization: Cyclization Pathway
Figure 2: Mechanism of acid-catalyzed cyclodehydration to 2,5-dimethylbenzoxazole.
Applications of the Derivative (2,5-Dimethylbenzoxazole):
-
Fluorescent Whiteners: Benzoxazoles are key chromophores in optical brighteners.
-
Pharmaceutical Scaffolds: The benzoxazole moiety is a bioisostere for indole and purine bases, found in NSAIDs and antimicrobial agents [6].
Biological Context & Safety
While this compound is a structural isomer of paracetamol (N-(4-hydroxyphenyl)acetamide), their biological profiles differ significantly.
-
Paracetamol (Acetaminophen): The para orientation allows for specific metabolic oxidation to NAPQI (N-acetyl-p-benzoquinone imine), the toxic metabolite responsible for hepatotoxicity.
-
This compound: The ortho orientation and the 5-methyl group alter the metabolic oxidation potential. While less studied as a direct analgesic, it serves as a model compound in Structure-Activity Relationship (SAR) studies to understand the "ortho-effect" in mitigating quinone imine formation [6].
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood operation are mandatory during synthesis, especially when handling acetic anhydride [1, 4].
References
-
U.S. EPA. (n.d.). Acetamide, N-(2-hydroxy-5-methylphenyl)- Substance Details. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 6375-17-3.[1][4] Retrieved from [Link][3]
-
ChemEO. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (Analogous Data). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
Sources
- 1. 6375-17-3 CAS Manufactory [m.chemicalbook.com]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. prepchem.com [prepchem.com]
- 4. This compound | CAS 6375-17-3 [matrix-fine-chemicals.com]
Technical Monograph: N-(2-Hydroxy-5-methylphenyl)acetamide (CAS 6375-17-3)
[1][2]
Executive Summary
N-(2-Hydroxy-5-methylphenyl)acetamide , also known as 2'-Hydroxy-5'-methylacetanilide or 6-Acetamido-m-cresol , is a specialized aromatic amide serving as a critical intermediate in the synthesis of heterocyclic compounds and azo dyes. Its structural duality—possessing both a phenolic hydroxyl group and an acetamido moiety—makes it a versatile nucleophile in coupling reactions and a stable precursor for benzoxazole derivatives used in pharmaceutical and optoelectronic applications.
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, reaction mechanisms, and downstream utility in drug discovery and industrial chemistry.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 6375-17-3 |
| IUPAC Name | This compound |
| Synonyms | 2'-Hydroxy-5'-methylacetanilide; 6-Acetamido-m-cresol; 2-Acetamido-4-methylphenol |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158–160 °C (Pure) [1] |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | ~9.8 (Phenolic OH) |
Synthesis & Production
The industrial and laboratory-scale production of this compound predominantly follows the selective acetylation of 2-amino-4-methylphenol . This pathway is preferred due to the higher nucleophilicity of the amine group compared to the phenol, allowing for selective N-acetylation without protecting the hydroxyl group under controlled conditions.
Reaction Pathway Visualization
Experimental Protocol: Selective N-Acetylation
Note: This protocol assumes the use of 2-amino-4-methylphenol as the starting material.
Reagents:
-
2-Amino-4-methylphenol (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Solvent: Ethyl Acetate or Water/Ethanol mixture
-
Catalyst: None required (autocatalytic) or mild base (Sodium Acetate)
Procedure:
-
Dissolution: Dissolve 10.0 g of 2-amino-4-methylphenol in 100 mL of Ethyl Acetate at room temperature. Ensure complete dissolution.
-
Addition: Add 1.1 equivalents of acetic anhydride dropwise over 20 minutes.
-
Critical Control Point: Maintain temperature below 60°C. Higher temperatures increase the risk of O-acetylation (ester formation).
-
-
Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) until the starting amine is consumed.
-
Quenching: Add 50 mL of ice-cold water to hydrolyze excess acetic anhydride.
-
Isolation: The product often precipitates directly from the reaction mixture. Filter the solid.[1][2] If no precipitate forms, evaporate the organic solvent to 20% volume and cool to 4°C.
-
Purification: Recrystallize from ethanol/water (1:1) to yield white needles.
-
Yield: Typical yields range from 85% to 92%.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution . The nitrogen atom of the amino group is significantly more nucleophilic than the oxygen of the phenolic hydroxyl group. The lone pair on the nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate. The elimination of acetate restores the carbonyl, resulting in the amide bond.
-
Selectivity Factor: The pKa of the protonated amine (~4-5) vs. the phenol (~10) dictates that under neutral or slightly acidic conditions (generated by the byproduct acetic acid), the amine remains the primary nucleophile.
Applications & Utility
Pharmaceutical Scaffold: Benzoxazole Synthesis
One of the most valuable applications of CAS 6375-17-3 is its role as a precursor for 2-methyl-5-methylbenzoxazole .
-
Mechanism: Cyclodehydration.
-
Process: Heating this compound in the presence of an acid catalyst (e.g., Polyphosphoric acid or p-TsOH) induces intramolecular cyclization. The phenolic oxygen attacks the amide carbonyl, followed by dehydration, closing the oxazole ring.
-
Relevance: Benzoxazoles are pharmacophores found in NSAIDs, antimicrobials, and amyloidogenesis inhibitors [2].
Dye Chemistry
In the dye industry, this molecule serves as a coupling component for azo dyes. The presence of the acetamido group directs incoming electrophiles (diazonium salts) to the position ortho to the hydroxyl group (position 3) or para to the hydroxyl (position 5 is blocked by methyl, so coupling is directed to position 3).
-
Usage: It imparts stability and specific spectral properties to disperse dyes used for polyester fibers.
Analytical Characterization
To validate the identity of synthesized this compound, the following spectral data should be observed:
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Amide NH | 9.20 | Singlet (br) | 1H | Amide proton |
| Phenolic OH | 9.65 | Singlet (br) | 1H | Hydroxyl proton |
| Ar-H (3) | 7.60 | Singlet | 1H | Ortho to Acetamido |
| Ar-H (4) | 6.75 | Doublet | 1H | Meta to Acetamido |
| Ar-H (6) | 6.85 | Doublet | 1H | Ortho to Hydroxyl |
| Acetyl-CH₃ | 2.05 | Singlet | 3H | Acetyl methyl |
| Ar-CH₃ | 2.20 | Singlet | 3H | Aromatic methyl |
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: Broad band (O-H stretch) and sharp band (N-H stretch).
-
1650 cm⁻¹: Strong C=O stretch (Amide I band).
-
1540 cm⁻¹: N-H bending (Amide II band).
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle powder in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
National Institutes of Health (NIH). (2008). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives. PubMed Central. Retrieved January 30, 2026, from [Link]
-
EPA. (2024). Acetamide, N-(2-hydroxy-5-methylphenyl)- Substance Details. CompTox Chemicals Dashboard. Retrieved January 30, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound Product Data. Retrieved January 30, 2026, from [Link]
N-(2-Hydroxy-5-methylphenyl)acetamide chemical formula C9H11NO2
Chemical Formula: C₉H₁₁NO₂ CAS Registry Number: 6375-17-3 Synonyms: 2'-Hydroxy-5'-methylacetanilide; 2-Acetamido-4-methylphenol; 6-Acetamido-m-cresol.
Part 1: Executive Technical Summary
N-(2-Hydroxy-5-methylphenyl)acetamide is a structural isomer of the widely used analgesic Acetaminophen (Paracetamol). While Paracetamol possesses a para-amido-phenol configuration, this compound features an ortho-amido-phenol arrangement with an additional methyl substitution at the 5-position.
Scientific Significance: This compound serves as a critical reference standard in the study of analgesic toxicity. The hepatotoxicity of Paracetamol is driven by its metabolic conversion to N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Structural isomers like this compound are utilized in Structure-Activity Relationship (SAR) studies to investigate metabolic stability. The ortho orientation facilitates strong intramolecular hydrogen bonding, significantly altering its solubility, redox potential, and metabolic pathway compared to its para counterpart.
Part 2: Chemical Foundation & Properties
The molecule consists of a toluene core hydroxylated at position 2 and acetamidated at position 1 (relative to the ring numbering where the nitrogen is attached).
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Technical Note |
| Molecular Weight | 165.19 g/mol | Identical to Paracetamol (Isomer) |
| Melting Point | 151 °C | Lower than Paracetamol (169 °C) due to intramolecular H-bonding reducing lattice energy. |
| Appearance | White/Off-white Crystalline Solid | Forms needles upon recrystallization from aqueous ethanol. |
| Solubility | Soluble in Ethanol, DMSO, Hot Water | Reduced water solubility at RT compared to Paracetamol.[3] |
| pKa | ~9.5 - 10.0 (Phenolic OH) | The ortho-acetamide group may slightly increase acidity via electron withdrawal, but H-bonding stabilizes the proton. |
Structural Logic: The "Ortho Effect"
Unlike Paracetamol, where the hydroxyl and acetamide groups interact intermolecularly (creating high melting points and lower lipid solubility), this compound exhibits intramolecular hydrogen bonding between the amide hydrogen and the phenolic oxygen. This "closed" conformation enhances lipophilicity and membrane permeability.
Part 3: Synthesis Protocol (Acetylation of 2-Amino-4-methylphenol)
Objective: Selective N-acetylation of the amino group in the presence of a free phenolic hydroxyl group. Precursor: 2-Amino-4-methylphenol (CAS 95-84-1).
Reaction Mechanism
The amine nitrogen is significantly more nucleophilic than the phenolic oxygen.[3] By controlling pH and temperature in an aqueous medium, we can achieve chemoselective N-acetylation without protecting the hydroxyl group.
Step-by-Step Methodology
Reagents:
-
2-Amino-4-methylphenol (10.0 g, 81.2 mmol)
-
Acetic Anhydride (9.5 mL, 100 mmol, 1.2 eq)
-
Sodium Acetate (Optional buffer, 5.0 g)
-
Distilled Water (100 mL)
-
Ethanol (for recrystallization)
Protocol:
-
Suspension Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 10.0 g of 2-Amino-4-methylphenol in 80 mL of distilled water. The precursor may not dissolve completely at room temperature.[3]
-
Solubilization (Acidification - Optional but Recommended): Add dilute HCl dropwise until the amine dissolves (forming the hydrochloride salt), then filter to remove insoluble impurities. Re-precipitate the free amine by neutralizing with a saturated Sodium Acetate solution. This ensures a high-purity starting suspension.
-
Acetylation (The Exotherm): Warm the suspension to 50°C. While vigorously stirring, add 9.5 mL of Acetic Anhydride in a single portion.
-
Observation: The reaction is exothermic. The solid amine will dissolve, and the solution will briefly clear before the product begins to precipitate rapidly as the solution cools.
-
-
Crystallization: Continue stirring for 15 minutes. Cool the flask in an ice bath to 0-5°C for 30 minutes to maximize yield.
-
Isolation: Filter the crude solid using a Buchner funnel under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold water to remove acetic acid byproducts.
-
Purification: Recrystallize the crude solid from a 30:70 Ethanol:Water mixture.
-
Dissolve in minimum hot ethanol.
-
Add hot water until turbidity just appears.
-
Allow to cool slowly to room temperature, then refrigerate.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.
Experimental Workflow Diagram
Figure 1: Chemoselective N-acetylation workflow for the synthesis of C₉H₁₁NO₂.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 2.05 ppm (s, 3H): Acetyl methyl group (-NHCOCH ₃).
-
δ 2.20 ppm (s, 3H): Aryl methyl group (Ar-CH ₃).
-
δ 6.7 - 7.5 ppm (m, 3H): Aromatic protons. The pattern will differ from the symmetric para substitution of Paracetamol. Expect a doublet, a singlet (meta to methyl), and a doublet of doublets.
-
δ 9.2 ppm (s, 1H): Amide -NH (Broad).
-
δ 9.6 ppm (s, 1H): Phenolic -OH . Note: This peak may be sharper and downfield shifted compared to Paracetamol due to intramolecular H-bonding.
Infrared Spectroscopy (FT-IR)
-
3200-3400 cm⁻¹: Broad O-H / N-H stretch.
-
1650 cm⁻¹: Strong Amide I band (C=O stretch).
-
1540 cm⁻¹: Amide II band (N-H bend).
Part 5: Biological Context & Toxicity Mechanism
The Metabolic Divergence
The primary utility of this compound in research is its contrast with Paracetamol regarding bioactivation.
-
Paracetamol Pathway: Metabolized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine), a highly electrophilic toxicant that depletes Glutathione (GSH) and causes hepatic necrosis.
-
Ortho-Isomer Pathway (Topic Compound):
-
The ortho arrangement prevents the formation of a para-quinone imine.
-
While it can theoretically form an ortho-quinone imine, these intermediates are often less stable or have different electrophilicity profiles.
-
Hypothesis: This isomer is likely less hepatotoxic than Paracetamol because it cannot form the specific NAPQI structure required for high-affinity binding to hepatic mitochondrial proteins.
-
Metabolic Pathway Comparison
Figure 2: Divergent metabolic fates. The Topic Compound (Blue) avoids the classic NAPQI toxicity pathway associated with Paracetamol (Red).
Part 6: References
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 6375-17-3.[4][5][6][7] Retrieved January 30, 2026, from [Link]
-
National Institutes of Health (NIH). (2020). N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Retrieved January 30, 2026, from [Link]
-
US EPA. (n.d.). Acetamide, N-(2-hydroxy-5-methylphenyl)- Substance Details. Retrieved January 30, 2026, from [Link]
Sources
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. quora.com [quora.com]
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- 6. scbt.com [scbt.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Spectroscopic Guide to N-(2-Hydroxy-5-methylphenyl)acetamide: Structure Elucidation and Data Interpretation
This in-depth technical guide provides a comprehensive analysis of the spectral data for N-(2-Hydroxy-5-methylphenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The focus is on not just presenting the data, but on the rationale behind the spectral interpretations and the experimental methodologies.
Introduction
This compound, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , is a substituted aromatic amide.[1][2] Its structure incorporates a phenolic hydroxyl group, a secondary amide linkage, and a methyl-substituted benzene ring. Understanding the precise arrangement of these functional groups is paramount for its application in chemical synthesis and pharmaceutical development. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity and purity of this compound. This guide will delve into the predicted spectral characteristics of this compound, offering a foundational understanding for its analysis.
Molecular Structure and Key Features
To fully appreciate the spectral data, it is essential to visualize the molecular structure and the interplay of its functional groups. The following diagram illustrates the structure of this compound and the numbering convention used for the purpose of spectral assignment.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A standard protocol for obtaining an FTIR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent pellet. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.[3]
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.[4] This allows for the subtraction of signals from atmospheric water and carbon dioxide.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3300-3100 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2960-2850 | Medium | C-H Stretch | Methyl (CH₃) |
| 1680-1640 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1550-1510 | Medium | N-H Bend (Amide II) | Secondary Amide |
| 1300-1200 | Strong | C-O Stretch | Phenol |
| 850-800 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be rich in information due to the presence of multiple functional groups.
-
O-H and N-H Stretching Region (3400-3100 cm⁻¹): A broad and strong absorption band is anticipated between 3400 and 3200 cm⁻¹ corresponding to the stretching vibration of the phenolic O-H group.[5] The broadness is a result of intermolecular hydrogen bonding. Overlapping with this, a sharper, medium-intensity peak between 3300 and 3100 cm⁻¹ is expected from the N-H stretching of the secondary amide.[5][6]
-
C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear as medium intensity bands just above 3000 cm⁻¹.[5] Aliphatic C-H stretching from the methyl group will be observed as medium intensity bands just below 3000 cm⁻¹.[5]
-
Carbonyl Stretching Region (1680-1640 cm⁻¹): A very strong and sharp absorption band, known as the Amide I band, is expected in this region due to the C=O stretching vibration of the secondary amide.[5][6] Its position is influenced by hydrogen bonding and conjugation with the aromatic ring.
-
Aromatic and Amide Bending Regions (1600-1450 cm⁻¹): The spectrum will show several medium to strong bands in this region corresponding to the C=C stretching vibrations of the aromatic ring.[6] The N-H bending vibration of the secondary amide (Amide II band) is also expected to appear in this range, typically around 1550-1510 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions. A strong C-O stretching vibration from the phenolic group is expected between 1300 and 1200 cm⁻¹. Additionally, characteristic out-of-plane C-H bending vibrations for a 1,2,4-trisubstituted benzene ring are anticipated in the 850-800 cm⁻¹ range, which can be highly diagnostic for the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a small organic molecule like this compound.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a chemical shift reference of 0 ppm.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high homogeneity.[7]
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum by removing C-H coupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet (broad) | 1H | Phenolic OH |
| ~8.0 | Singlet (broad) | 1H | Amide NH |
| ~7.0 | Doublet | 1H | Aromatic H |
| ~6.8 | Doublet of doublets | 1H | Aromatic H |
| ~6.7 | Doublet | 1H | Aromatic H |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
| ~2.1 | Singlet | 3H | COCH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.
-
Downfield Region (δ 9.5 and 8.0 ppm): Two broad singlets are expected in the downfield region. The signal at approximately 9.5 ppm is characteristic of a phenolic hydroxyl proton, which is often broad due to hydrogen bonding and exchange. The signal around 8.0 ppm corresponds to the amide N-H proton, which is also typically broad.
-
Aromatic Region (δ 7.0-6.7 ppm): The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting pattern in this region. We expect three distinct signals for the three aromatic protons. The proton ortho to the hydroxyl group is expected to be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will be consistent with the substitution pattern.
-
Upfield Region (δ 2.3 and 2.1 ppm): Two sharp singlets are predicted in the upfield region. The singlet at approximately 2.3 ppm is assigned to the three protons of the methyl group attached to the aromatic ring (Ar-CH₃). The singlet at around 2.1 ppm is characteristic of the three protons of the acetyl methyl group (COCH₃).
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Amide) |
| ~150 | C-OH (Aromatic) |
| ~130 | C-NH (Aromatic) |
| ~128 | C-CH₃ (Aromatic) |
| ~125 | CH (Aromatic) |
| ~120 | CH (Aromatic) |
| ~115 | CH (Aromatic) |
| ~24 | COCH₃ |
| ~21 | Ar-CH₃ |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170 ppm.[8]
-
Aromatic Carbons (δ 150-115 ppm): Six signals are predicted for the aromatic carbons. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded, appearing around 150 ppm. The carbon attached to the nitrogen (C-NH) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical range for substituted benzenes.[8]
-
Aliphatic Carbons (δ ~24 and ~21 ppm): The two methyl carbons will appear in the upfield region. The acetyl methyl carbon (COCH₃) is expected around 24 ppm, while the aromatic methyl carbon (Ar-CH₃) will be at a slightly higher field, around 21 ppm.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
A common method for analyzing small, volatile organic compounds is Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, charged ions (fragment ions) and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment |
| 165 | [M]⁺• (Molecular Ion) |
| 123 | [M - CH₂CO]⁺• |
| 108 | [M - CH₃CONH]⁺ |
| 95 | [C₆H₅O]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (m/z 165): The molecular ion peak, corresponding to the intact molecule with one electron removed, should be observed at an m/z of 165. The intensity of this peak will depend on the stability of the molecular ion.
-
Key Fragmentations:
-
Loss of Ketene (m/z 123): A prominent fragment is expected at m/z 123, resulting from the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion. This is a common fragmentation pathway for N-aryl acetamides.
-
Cleavage of the Amide Bond: Cleavage of the C-N bond can lead to the formation of a fragment at m/z 108, corresponding to the hydroxymethylphenyl radical cation.
-
Formation of the Acetyl Cation (m/z 43): A strong peak at m/z 43 is anticipated, corresponding to the stable acetyl cation ([CH₃CO]⁺). This is a very common fragment for compounds containing an acetyl group.
-
The fragmentation pattern can be visualized as follows:
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectral data and their interpretations presented in this guide offer a solid foundation for researchers to identify and verify the structure of this compound. By understanding the principles behind these spectroscopic techniques and the expected spectral features, scientists can confidently analyze their experimental data, ensuring the quality and integrity of their work in drug discovery and chemical synthesis.
References
-
Interpreting Infrared Spectra: A Quick Primer. (2016). Master Organic Chemistry. [Link]
-
Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (2022). National Center for Biotechnology Information. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols / Mass spectrometry. (2023). YouTube. [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]
-
Comparison between experimental infrared spectrum of acetamide and... (n.d.). ResearchGate. [Link]
-
How to Compute Electron Ionization Mass Spectra from First Principles. (2016). ACS Publications. [Link]
-
This compound | CAS 6375-17-3. (n.d.). Matrix Fine Chemicals. [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of California, Irvine. [Link]
-
Acetamide, N-(2-hydroxy-5-methylphenyl)- - Substance Details. (n.d.). US EPA. [Link]
-
13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... (n.d.). Doc Brown's Chemistry. [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. [Link]
-
Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. (2022). National Center for Biotechnology Information. [Link]
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NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]
-
Ionization Modes: EI. (n.d.). Shimadzu. [Link]
-
NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. [Link]
-
Fourier Transform Infrared Spectroscopy. (n.d.). University of Washington. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Fourier Transform Infrared Spectroscopy. (2014). UCI Aerosol Photochemistry Group. [Link]
-
Electron Ionization in GC–MS. (2019). LCGC International. [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). PubMed. [Link]
-
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
-
Electron ionization. (n.d.). Grokipedia. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
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NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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13C NMR Spectroscopy. (n.d.). University of Glasgow. [Link]
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Electron ionization. (n.d.). Wikipedia. [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Sam Houston State University. [Link]
-
1 H NMR Chemical Shifts of the Phenolic Components Detected in Wines a. (n.d.). ResearchGate. [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). MDPI. [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences. [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University. [Link]
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Structural Elucidation of 2-Acetamido-4-methylphenol: A 1H NMR Technical Guide
Executive Summary & Structural Context
2-Acetamido-4-methylphenol (also referred to as N-(2-hydroxy-5-methylphenyl)acetamide) represents a critical structural scaffold in the development of benzoxazole dyes and paracetamol (acetaminophen) analogs. Its structural integrity hinges on the 1,2,4-substitution pattern of the phenol ring, which creates a distinct proton magnetic resonance signature.
For researchers and drug development professionals, the 1H NMR spectrum of this molecule is not merely a verification tool but a probe into intramolecular hydrogen bonding and regio-isomerism . This guide provides an authoritative breakdown of the spectral features, acquisition protocols, and assignment logic required to validate this compound with high confidence.
The Molecular Target
-
Chemical Formula:
-
Molecular Weight: 165.19 g/mol
-
Key Functional Groups: Phenolic Hydroxyl (-OH), Acetamido (-NHCOCH3), Aryl Methyl (-CH3).
-
Substitution Pattern: 1-OH, 2-NHAc, 4-Me.
Experimental Protocol: Acquisition & Sample Preparation
To ensure reproducibility and minimize signal broadening from exchangeable protons, the following protocol is recommended.
Solvent Selection: The DMSO-d6 Imperative
While
-
Solubility: The compound possesses moderate polarity due to the amide and phenol groups, leading to poor solubility and aggregation in chloroform.
-
Exchange Dynamics:
promotes rapid exchange of the labile -OH and -NH protons, often causing them to broaden into the baseline or disappear.
Recommendation: Use DMSO-d6 (Dimethyl sulfoxide-d6).
-
Mechanism:[1] DMSO acts as a hydrogen bond acceptor, "locking" the phenolic -OH and amide -NH protons in place, resulting in sharp, distinct singlets that are crucial for full structural assignment.
Acquisition Parameters[1][2][3]
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of methyl singlets vs. aromatic protons.
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbons and methyl groups require sufficient time to relax for quantitative integration accuracy. -
Scans (NS): 16–32 scans are sufficient for this concentration.
Spectral Analysis & Assignment (DMSO-d6)
The spectrum is divided into three distinct regions: the Aliphatic Zone (Methyls), the Aromatic Zone (Ring Protons), and the Labile Zone (Heteroatoms).
Data Summary Table
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 2.05 – 2.10 | Singlet (s) | 3H | Acetyl | Characteristic acetamide methyl; slightly shielded compared to aryl methyl. |
| 2.20 – 2.25 | Singlet (s) | 3H | Aryl | Attached to C4; typical benzylic position shift. |
| 6.70 – 6.80 | Doublet (d, | 1H | H-6 | Ortho to -OH (shielding). Couples with H-5. |
| 6.80 – 6.90 | Doublet (d, | 1H | H-5 | Meta to -OH, Ortho to -CH3. Couples with H-6. |
| 7.50 – 7.65 | Singlet (s)* | 1H | H-3 | Ortho to -NHAc. Deshielded by carbonyl anisotropy. |
| 9.20 – 9.40 | Singlet (br s) | 1H | -NH | Amide proton; participates in H-bonding. |
| 9.60 – 9.80 | Singlet (br s) | 1H | -OH | Phenolic proton; sharp in dry DMSO. |
*Note: H-3 may appear as a fine doublet (
Detailed Mechanistic Insight
The Aromatic Region (Coupling & Causality)
The 1,2,4-substitution pattern creates a specific coupling network that validates the regiochemistry.
-
The H-5/H-6 System: These protons are adjacent (C5 and C6). They form an AB spin system (or AX at high field). You will observe two distinct doublets with a strong ortho coupling constant (
Hz).-
H-6 is typically the most upfield aromatic signal due to the strong electron-donating resonance effect (+M) of the ortho-hydroxyl group.
-
-
The H-3 Singlet: Proton H-3 is located at position 3, sandwiched between the acetamido group (C2) and the methyl group (C4).
-
It lacks an ortho neighbor, preventing large splitting.
-
Shift Logic: H-3 is significantly deshielded (shifted downfield to ~7.5+ ppm) compared to H-5/H-6. This is caused by the anisotropic deshielding cone of the amide carbonyl group, which lies planar to the ring (facilitated by the intramolecular H-bond).
-
The Labile Protons & Hydrogen Bonding
In DMSO-d6, you will observe two distinct downfield singlets between 9.0 and 10.0 ppm.
-
Intramolecular H-Bonding: 2-Acetamidophenols are known to form a stable 6-membered intramolecular hydrogen bond between the amide oxygen and the phenolic hydrogen (or amide proton and phenolic oxygen).
-
Differentiation:
-
The -NH signal is typically broader due to the quadrupole moment of the nitrogen nucleus (
). -
The -OH signal is usually sharper but temperature-dependent.
-
Validation: Adding a drop of
to the NMR tube will cause these two peaks to disappear (Deuterium Exchange), confirming they are not aromatic protons.
-
Structural Verification Workflow
The following diagram outlines the logical flow for assigning the "Unknown" spectrum of a suspected 2-acetamido-4-methylphenol sample.
Caption: Logical decision tree for verifying 2-acetamido-4-methylphenol using 1H NMR data markers.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Institutes of Health (NIH) / NCBI. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents.[5] RSC Advances. (Provides comparative spectral data for acetanilide derivatives in DMSO-d6). Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide NMR Spectrum. (Comparative spectral data for ortho-substituted acetanilides). Link
Sources
Discovery and origin of N-(2-Hydroxy-5-methylphenyl)acetamide
The following technical guide details the discovery, chemical origin, and scientific significance of N-(2-Hydroxy-5-methylphenyl)acetamide (also known as 2-Acetamido-4-methylphenol ).
Origin, Synthesis, and Application in Heterocyclic Chemistry
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 6375-17-3 ) is a critical aromatic intermediate belonging to the class of acetamidocresols . While not a marketed pharmaceutical drug itself, it serves as a pivotal synthetic scaffold for benzoxazole derivatives and a metabolic biomarker for substituted aniline dyes.
Its structural uniqueness lies in the ortho relationship between the acetamido (-NHCOCH₃) and hydroxyl (-OH) groups, with a methyl group in the para position relative to the hydroxyl. This specific arrangement (1,2,5-substitution pattern on the aniline ring) pre-organizes the molecule for cyclodehydration, making it a "privileged structure" in the synthesis of bioactive heterocycles.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 2-Acetamido-4-methylphenol; 2-Acetamido-p-cresol; N-Acetyl-6-amino-m-cresol (ambiguous) |
| CAS Number | 6375-17-3 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Core Moiety | p-Cresol (4-methylphenol) core with ortho-acetamido substitution |
| Key Reactivity | Cyclodehydration to 2,5-Dimethylbenzoxazole; Electrophilic Aromatic Substitution (EAS) |
Part 2: Discovery and Origin
Historical Context: The Coal Tar Era
The discovery of this compound is rooted in the "Golden Age of Coal Tar Chemistry" (late 19th to early 20th century). During this period, chemists systematically derivatized components of coal tar—specifically cresols and toluidines —to create new dyes and antipyretics.
-
The Parent Compound: The precursor, 2-amino-4-methylphenol (2-amino-p-cresol), was identified as a versatile coupling agent for oxidative hair dyes and fur dyes.
-
The Acetylation Logic: Following the success of Acetanilide and later Paracetamol (Acetaminophen) as analgesics, researchers investigated acetylated derivatives of various aminophenols to reduce toxicity (specifically methemoglobinemia associated with free anilines).
-
Identification: While this compound did not succeed as a major analgesic (likely due to lower potency or solubility issues compared to Paracetamol), it emerged as a stable, crystalline intermediate essential for verifying the purity of dye precursors and for synthesizing benzoxazole fluorophores.
Biological Origin: Metabolic Pathway
In modern toxicology, this compound is recognized as a Phase II metabolite .
-
Substrate: 2-Amino-4-methylphenol (common in permanent hair dyes).
-
Enzyme: N-Acetyltransferase (NAT1/NAT2).
-
Mechanism: The body acetylates the free amine to facilitate excretion and detoxify the reactive amino group, preventing N-hydroxylation (a pathway leading to genotoxicity). Thus, the presence of this compound in biological fluids is a marker of exposure to specific cresol-based dyes [1].
Part 3: Synthesis and Manufacturing[2]
The industrial synthesis adheres to a "Protect-Reduce-Acetyl" logic, typically starting from p-Cresol .
Protocol: Selective Nitration and Reduction
This validated pathway ensures high regioselectivity for the ortho position relative to the hydroxyl group.
Step 1: Nitration
-
Reagents: p-Cresol, Dilute Nitric Acid (HNO₃).
-
Conditions: 0-5°C, controlled addition.
-
Mechanism: The -OH group directs the nitro group to the ortho position (position 2). The meta position is deactivated, and the para position is blocked by the methyl group.
-
Intermediate: 2-Nitro-4-methylphenol.
Step 2: Reduction
-
Reagents: Hydrogen (H₂), Pd/C catalyst (or Iron/HCl for bulk scale).
-
Product: 2-Amino-4-methylphenol.
Step 3: Acetylation (The Critical Step)
-
Reagents: Acetic Anhydride ((CH₃CO)₂O), Sodium Acetate (buffer).
-
Solvent: Water or Acetic Acid.
-
Reaction: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride.
-
Purification: Recrystallization from ethanol/water.
Experimental Workflow (Diagram)
Figure 1: Synthetic pathway from p-Cresol to this compound and subsequent cyclization.[1][2]
Part 4: Chemical Properties & Reactivity[2]
The "Ortho-Effect" and Cyclization
The defining feature of this compound is the proximity of the amide carbonyl to the phenolic hydroxyl. Under acidic conditions (e.g., Polyphosphoric acid or p-TsOH at >150°C), it undergoes cyclodehydration to form 2,5-Dimethylbenzoxazole .
-
Mechanism:
-
Protonation of the amide carbonyl oxygen.
-
Nucleophilic attack by the phenolic oxygen.
-
Elimination of water.
-
Aromatization to the benzoxazole ring.
-
This reaction is industrially significant for producing optical brighteners and scintillant materials [2].
Spectroscopic Identification
For researchers verifying this compound, the following spectral signatures are diagnostic:
-
1H NMR (DMSO-d6):
-
Singlet (2.1 ppm): Acetyl methyl group (-COCH ₃).
-
Singlet (2.2 ppm): Aryl methyl group (Ar-CH ₃).
-
Broad Singlet (9-10 ppm): Phenolic -OH and Amide -NH (exchangeable with D₂O).
-
Aromatic Region: Pattern consistent with 1,2,4-trisubstituted benzene (coupling constants
Hz and Hz).
-
Part 5: Biological Relevance & Toxicology
While less toxic than its parent amine, this compound is a relevant compound in drug metabolism and safety studies.
Metabolic Pathway Visualization
The compound represents a "detoxified" endpoint for the hair dye component 2-amino-4-methylphenol. However, if deacetylated, the free amine can undergo N-hydroxylation, leading to reactive quinone imines.
Figure 2: Metabolic fate of the parent amine. The target compound represents the safe excretion pathway.
Safety Data (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Standard PPE (gloves, goggles) is required. Avoid dust inhalation.
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80620, this compound. PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-acetamido-p-cresol. ECHA. Available at: [Link]
Sources
Solubility Profile of N-(2-Hydroxy-5-methylphenyl)acetamide: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-(2-Hydroxy-5-methylphenyl)acetamide, a compound of interest in pharmaceutical research, possesses structural features—a phenolic hydroxyl group and an acetamide moiety—that create a complex solubility profile. This technical guide provides an in-depth analysis of its solubility characteristics in various solvents. We delve into the theoretical principles governing its dissolution, present robust, field-proven experimental protocols for solubility determination, and analyze the critical factors influencing its behavior in different media. This document is intended to serve as a comprehensive resource for researchers and formulation scientists, offering both predictive insights and practical methodologies for characterizing and optimizing the solubility of this and structurally related compounds.
Introduction
This compound, hereafter referred to as AMAP, is an aromatic compound featuring both hydrogen bond donor (hydroxyl) and acceptor (amide carbonyl, hydroxyl) sites. This bifunctional nature dictates its interaction with various solvents and is a key consideration in the development of viable drug delivery systems. Poor aqueous solubility is a major hurdle in early-stage drug development, often leading to challenges in formulation and variable oral absorption.[1] Therefore, a thorough understanding and precise measurement of AMAP's solubility are paramount for predicting its in vivo behavior and for designing effective formulations.
This guide explores the solubility of AMAP from fundamental principles to practical application. We will examine its behavior in pure solvents, the impact of environmental factors like pH and temperature, and the utility of predictive models such as Hansen Solubility Parameters.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces, including dispersion, polar, and hydrogen bonding interactions between solute-solute, solvent-solvent, and solute-solvent molecules.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) theory is a powerful tool.[2][3] It deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from dipolar intermolecular forces.
-
δH: Energy from hydrogen bonds.
Two substances with similar HSP values are likely to be miscible.[2] This framework is invaluable in the pharmaceutical field for systematically screening solvents, predicting polymer-drug compatibility for solid dispersions, and selecting excipients.[3][4][5] By calculating or experimentally determining the HSP of AMAP, researchers can rationally select solvents that are most likely to be effective, thereby optimizing the formulation process.[4][6]
Experimental Determination of Solubility
Accurate solubility measurement requires robust and reproducible methodologies. Two primary methods are detailed here: the "gold standard" Equilibrium Shake-Flask method for thermodynamic solubility and the high-throughput Laser Nephelometry method for kinetic solubility.
Methodology 1: Equilibrium Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[1][7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.
-
Preparation: Add an excess amount of solid AMAP to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH). The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[7][8]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1][9] To self-validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); the point at which the concentration ceases to increase is considered the equilibrium state.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration.[7] Caution must be exercised during filtration to avoid solute adsorption onto the filter membrane, which can be mitigated by pre-rinsing the filter with the saturated solution.[7]
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of AMAP using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve.
Methodology 2: Laser Nephelometry
Laser nephelometry is a high-throughput method ideal for determining kinetic solubility in early drug discovery.[12] It measures the light scattered by insoluble particles (precipitate) in a sample.[13][14] The method is fast, requires minimal compound, and is readily automated in microplate format.[12][13]
-
Stock Solution: Prepare a high-concentration stock solution of AMAP in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest. This creates a concentration gradient across the plate.
-
Precipitation & Measurement: The introduction of the DMSO stock into the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.[15] The plate is then scanned by a laser nephelometer. The instrument detects the intensity of forward-scattered light, which is proportional to the amount of particulate matter.[12]
-
Data Analysis: Plot the scattered light intensity (measured in Nephelometric Turbidity Units, NTU) against the compound concentration.[14] The concentration at which a sharp increase in light scattering is observed is identified as the kinetic solubility limit.[15]
Solubility Data & Analysis
Disclaimer: Specific experimental solubility data for this compound is not widely available in public literature. The following data is based on the closely related analogue, N-(2-hydroxyphenyl)acetamide (CAS 614-80-2), and general chemical principles. The 5-methyl group on AMAP is expected to slightly increase its lipophilicity and thus modestly decrease its aqueous solubility compared to the values presented.
Table 1: Predicted Solubility of N-(2-hydroxyphenyl)acetamide in Various Solvents
| Solvent | Type | Predicted Log(S) (mol/L)[16] | Qualitative Solubility | Rationale |
| Water | Polar Protic | -1.22 | Sparingly Soluble | Capable of H-bonding, but aromatic ring limits solubility. |
| Ethanol | Polar Protic | Higher than water | Soluble | Balances polar (OH) and non-polar (ethyl) character. |
| Acetone | Polar Aprotic | Higher than water | Soluble | Carbonyl group acts as H-bond acceptor. |
| DMSO | Polar Aprotic | High | Very Soluble | Strong H-bond acceptor, highly polar. |
| Hexane | Non-polar | Very Low | Insoluble | "Like dissolves like" principle; lacks favorable interactions. |
| Octanol | Amphiphilic | Moderate | Soluble | Used in LogP determination; mimics biological membranes.[16] |
Analysis: The structure of AMAP, with its phenolic hydroxyl and amide groups, allows for hydrogen bonding with protic solvents like water and ethanol. However, the benzene ring introduces significant non-polar character, limiting its aqueous solubility. Polar aprotic solvents like DMSO and acetone are effective at solvating AMAP due to their ability to accept hydrogen bonds and their overall polarity.
Factors Influencing Solubility
Effect of pH
The phenolic hydroxyl group of AMAP is weakly acidic. Therefore, its aqueous solubility is highly dependent on the pH of the medium.[17]
-
At acidic to neutral pH (pH < pKa): The hydroxyl group remains protonated (-OH). The molecule is neutral and exhibits its intrinsic, lower solubility.
-
At alkaline pH (pH > pKa): The hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This ionization introduces a negative charge, significantly increasing the molecule's polarity and, consequently, its aqueous solubility.[18]
This behavior is critical for oral drug development. The solubility of AMAP will be lower in the acidic environment of the stomach and will increase in the more neutral to slightly alkaline environment of the small intestine. Studies on other phenolic compounds confirm that solubility is generally lowest near neutral pH and increases significantly at very acidic or alkaline pH values.[17]
Effect of Cosolvents
Cosolvency is a widely used technique to enhance the solubility of poorly water-soluble drugs.[19][20][21] It involves adding a water-miscible organic solvent (a cosolvent) to an aqueous solution.[20]
Commonly used pharmaceutical cosolvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[22][23] These cosolvents work by reducing the polarity of the aqueous system and disrupting water's hydrogen-bonding network, which in turn reduces the system's ability to "squeeze out" the non-polar solute.[19][21] For AMAP, a blend of water with a cosolvent like PEG 400 or ethanol is expected to substantially increase its solubility.
Effect of Temperature
The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. This relationship can be described by the van 't Hoff equation. For formulation processes such as crystallization or preparing concentrated solutions for preclinical studies, understanding the temperature-solubility profile is essential. Heating a suspension of AMAP can increase the dissolution rate and the equilibrium solubility, though care must be taken to avoid chemical degradation at elevated temperatures.
Practical Implications & Applications
-
Drug Formulation: The limited aqueous solubility of AMAP at physiological pH suggests that simple aqueous formulations may not be feasible for achieving therapeutic concentrations. Advanced formulation strategies such as the use of cosolvent systems, solid dispersions, or nanosuspensions may be required to improve bioavailability.
-
Preclinical Screening: High-throughput solubility assays, like nephelometry, are crucial for rapidly screening derivatives of AMAP to identify candidates with more favorable physicochemical properties early in the discovery pipeline.[12]
-
Crystallization and Purification: Knowledge of AMAP's solubility in different organic solvents is vital for developing efficient crystallization processes for purification. By selecting appropriate solvent/anti-solvent systems based on solubility data, the yield and purity of the final API can be maximized.
Conclusion
This compound presents a solubility profile governed by its dual hydrophilic and lipophilic character. Its limited aqueous solubility can be significantly modulated by changes in pH, temperature, and the addition of cosolvents. This guide has provided the theoretical basis and practical experimental protocols necessary for a comprehensive characterization of its solubility. A thorough understanding of these principles and methodologies empowers researchers to make informed decisions during drug discovery and development, ultimately enabling the successful translation of promising compounds like AMAP into effective therapeutic agents.
References
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery Source: DASH (Harvard) URL: [Link]
-
Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]
-
Title: Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) Source: Cheméo URL: [Link]
-
Title: Solubility Determination of Chemicals by Nephelometry Source: JRC Publications Repository URL: [Link]
-
Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Future Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Effect of pH on the solubility of phenolic compounds Source: ResearchGate URL: [Link]
-
Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]
-
Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]
-
Title: Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization Source: PubMed Central URL: [Link]
-
Title: Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL: [Link]
-
Title: Hansen solubility parameters: A quick review in pharmaceutical aspect Source: JOCPR URL: [Link]
-
Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
-
Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]
-
Title: The application of Hansen solubility parameters to aspects of pharmaceutical process validation Source: 3M URL: [Link]
-
Title: STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ Source: ResearchGate URL: [Link]
-
Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]
-
Title: A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates Source: ACS Publications URL: [Link]
-
Title: The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract Source: ProQuest URL: [Link]
-
Title: Solubility Enhancement of Rifabutin by Co-solvency Approach Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: NIH.gov URL: [Link]
-
Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: pION Inc. URL: [Link]
-
Title: Using Hansen Solubility Parameters to predict excipient impacts on drug packaging and delivery devices Source: West Pharmaceutical Services URL: [Link]
-
Title: Hansen solubility parameters: A quick review in pharmaceutical aspect Source: ResearchGate URL: [Link]
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
-
Title: N-(5-acetamido-2-formylphenyl)acetamide - C11H12N2O3, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]
-
Title: Enhancement of Water Solubility for Lopinavir by Co-solvency Approach Source: BEPLS URL: [Link]
-
Title: What is the relation between the solubility of phenolic compounds and pH of solution? Source: ResearchGate URL: [Link]
-
Title: Effect of pH on the stability of plant phenolic compounds Source: PubMed URL: [Link]
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Methodological & Application
Application Note: Anti-Inflammatory Profiling of N-(2-Hydroxy-5-methylphenyl)acetamide
[1][2][3][4]
Executive Summary & Scientific Rationale
N-(2-Hydroxy-5-methylphenyl)acetamide (also known as 2'-Hydroxy-5'-methylacetanilide) represents a structural convergence of the acetanilide (paracetamol-like) and salicylamide pharmacophores.[1][2] While its parent compound, N-(2-hydroxyphenyl)acetamide (NA-2), has demonstrated significant anti-arthritic and anti-inflammatory efficacy by modulating cytokine expression (IL-1
The introduction of the methyl group at the 5-position increases the compound's lipophilicity (
Key Compound Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 6375-17-3 |
| Molecular Formula | |
| Molecular Weight | 165.19 g/mol |
| Precursor | 2-Amino-4-methylphenol (Acetylation target) |
| Solubility | DMSO (>20 mg/mL), Ethanol; Low in Water |
Chemical Preparation & Handling[2][3][5]
Synthesis Strategy (Laboratory Scale)
Note: This compound is often synthesized via the selective N-acetylation of 2-amino-4-methylphenol.[1][2]
Reagents: 2-Amino-4-methylphenol, Acetic Anhydride, Sodium Acetate (catalyst), Water/Ethanol (solvent).[1][2]
-
Dissolution: Dissolve 0.01 mol of 2-amino-4-methylphenol in warm water/ethanol (1:1 v/v) containing sodium acetate.
-
Acetylation: Add 0.012 mol of acetic anhydride dropwise with vigorous stirring. The reaction is exothermic; maintain temperature
to prevent O-acetylation (ester formation).[1] -
Precipitation: Cool the mixture in an ice bath. The N-acetylated product will precipitate as a solid.[1][2]
-
Purification: Recrystallize from dilute ethanol to remove unreacted amine and any O-acetyl byproducts.
-
Validation: Confirm structure via
H-NMR (DMSO- ) looking for the singlet methyl peak (~2.2 ppm) and the amide proton (~9.0-9.5 ppm).[1]
Stock Solution Preparation for Bioassays
To ensure reproducibility in cellular assays, proper solubilization is critical to prevent micro-precipitation which causes false negatives.
-
Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade.
-
Concentration: Prepare a 100 mM Master Stock.
-
Calculation: Weigh 16.52 mg of powder. Dissolve in 1.0 mL of DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute into serum-free media immediately prior to use.[1][2] Ensure final DMSO concentration in cell culture is
(v/v).
In Vitro Anti-Inflammatory Protocols[1]
Protocol A: Inhibition of Nitric Oxide (NO) in LPS-Stimulated RAW 264.7 Cells
Objective: Determine the
Materials:
-
RAW 264.7 Murine Macrophages[2]
-
Lipopolysaccharide (LPS) (E. coli O111:B4)[1]
-
Griess Reagent (Sulfanilamide + NED)[1]
-
Positive Control: Dexamethasone or Indomethacin[1]
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate overnight. -
Pre-treatment: Aspirate media.[1] Add fresh media containing this compound at graded concentrations (e.g., 1, 10, 50, 100
M).[1][2] Incubate for 1 hour .-
Control: Vehicle (0.1% DMSO) only.
-
-
Stimulation: Add LPS (final concentration 1
g/mL) to all wells except "Blank". -
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Analysis (Griess Assay):
-
Transfer 100
L of culture supernatant to a new plate. -
Add 100
L of Griess Reagent. -
Incubate 10 mins at Room Temp (Dark).
-
Measure Absorbance at 540 nm .
-
-
Cytotoxicity Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is not due to cell death.[1]
Protocol B: COX-1 vs. COX-2 Isoform Selectivity (Enzymatic)
Objective: Assess if the 5-methyl analog retains the weak non-selective COX inhibition of paracetamol or exhibits selectivity.[1][2]
Methodology: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).
-
Reaction Setup: Prepare reaction buffer containing Heme and specific enzyme (Recombinant Human COX-1 or COX-2).[1][2]
-
Inhibitor Addition: Add 10
L of the test compound (10 M and 100 M screening doses). -
Substrate Initiation: Add Arachidonic Acid (AA) and the colorimetric substrate (TMPD).
-
Kinetics: Measure the oxidation of TMPD at 590 nm for 5 minutes.
-
Calculation:
[1]
Mechanism of Action & Signaling Pathway[2]
The anti-inflammatory activity of this compound is hypothesized to follow the NF-
Pathway Visualization (Graphviz)[1]
Caption: Putative mechanism of action showing the interception of the NF-
References
-
Jawed, H., et al. (2010). "N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats."[1][2][3] International Immunopharmacology, 10(8), 900-905.[2][3]
-
Perveen, K., et al. (2013). "Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats."[2][4] BioMed Research International, 2013, 635143.[2][4]
-
Matrix Fine Chemicals. "this compound Product Data."
-
U.S. EPA. "Acetamide, N-(2-hydroxy-5-methylphenyl)- Substance Details."[1][2][5] Substance Registry Services. [1]
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- 2. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Notes & Protocols for the Evaluation of N-(2-Hydroxy-5-methylphenyl)acetamide in Adjuvant-Induced Arthritis Models
Introduction: Rationale for Investigating N-(2-Hydroxy-5-methylphenyl)acetamide in Inflammatory Arthritis
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone destruction[1][2]. The inflammatory cascade in RA is complex, involving a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which play pivotal roles in the disease's progression[1][2]. Consequently, therapeutic strategies often target the inhibition of these key inflammatory mediators. The adjuvant-induced arthritis (AIA) model in rats is a well-established preclinical model that shares many immunological and pathological features with human RA, making it a valuable tool for the evaluation of novel anti-arthritic compounds[3][4].
This document provides a comprehensive guide for the use of this compound in the AIA model. While direct studies on this compound are emerging, extensive research on the closely related compound, N-(2-hydroxyphenyl) acetamide (NA-2), has demonstrated significant anti-arthritic and anti-inflammatory properties[1][5][6]. Studies have shown that NA-2 effectively reduces pro-inflammatory cytokines and reactive oxygen species (ROS) in AIA rats[5][6]. It is hypothesized that this compound, a structural analogue, may exhibit similar or enhanced therapeutic potential. The protocols outlined herein are designed to rigorously evaluate the efficacy of this compound, providing researchers with a robust framework for their investigations.
Proposed Mechanism of Action: A Multi-Targeted Anti-Inflammatory Approach
Based on studies of analogous compounds, this compound is postulated to exert its anti-arthritic effects through a multi-pronged mechanism. A key proposed action is the downregulation of pro-inflammatory cytokines, IL-1β and TNF-α[1][2]. These cytokines are central to the inflammatory cascade in arthritis, promoting synovial inflammation and joint destruction. Furthermore, the compound may mitigate oxidative stress, a known contributor to the pathogenesis of RA[5][6]. Another potential mechanism involves the attenuation of the RANK/RANKL signaling pathway, which is critical for osteoclastogenesis and subsequent bone erosion, a hallmark of severe arthritis[7].
Caption: Proposed mechanism of this compound in AIA.
Experimental Workflow for Evaluating this compound in Adjuvant-Induced Arthritis
The following diagram outlines a comprehensive workflow for assessing the anti-arthritic potential of this compound in a rat model of adjuvant-induced arthritis.
Caption: Experimental workflow for AIA model and drug evaluation.
Detailed Protocols
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis using Complete Freund's Adjuvant (CFA).
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml)
-
Tuberculin syringes with 26-gauge needles
-
Isoflurane or other suitable anesthetic
-
Plexiglass anesthesia chamber
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using isoflurane in an anesthesia chamber.
-
Adjuvant Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Induction: Inject 0.1 mL of the CFA suspension intradermally into the plantar surface of the left hind paw of each rat[8][9]. A successful injection will be indicated by the formation of a distinct bleb.
-
Recovery: Monitor the animals until they have fully recovered from anesthesia.
-
Monitoring: Observe the animals daily for the onset of clinical signs of arthritis, which typically appear around day 10-14 post-induction and manifest as erythema and swelling in the contralateral (uninjected) paw.
Protocol 2: Treatment with this compound
This protocol outlines the preparation and administration of the test compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
Positive control (e.g., Indomethacin or Prednisolone)
-
Oral gavage needles
-
Analytical balance and weighing paper
-
Mortar and pestle or homogenizer
Procedure:
-
Dose Preparation: Based on previous studies with similar compounds, prepare doses of 5 mg/kg and 10 mg/kg of this compound[5][6]. The compound should be freshly prepared each day by suspending the required amount in the vehicle.
-
Animal Grouping: Randomly divide the arthritic rats into the following groups (n=6-8 per group):
-
Group 1: Normal Control (no CFA, vehicle treatment)
-
Group 2: Arthritic Control (CFA, vehicle treatment)
-
Group 3: this compound (5 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
Group 5: Positive Control (e.g., Indomethacin 1 mg/kg)
-
-
Administration: Administer the respective treatments daily via oral gavage, starting from the day of adjuvant injection (prophylactic) or upon the appearance of clinical signs (therapeutic).
Protocol 3: Assessment of Arthritis Severity
This protocol details the methods for monitoring the progression of arthritis.
Materials:
-
Digital caliper or plethysmometer
-
Weighing scale
Procedure:
-
Arthritic Score: Score the severity of arthritis in each paw every other day based on a scale of 0-4, where:
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the digits
-
2 = Moderate erythema and swelling of the paw
-
3 = Severe erythema and swelling of the entire paw
-
4 = Gross deformity and ankylosis The maximum score per animal is 16.
-
-
Paw Volume: Measure the volume of both hind paws every other day using a digital caliper or a plethysmometer[5][6].
-
Body Weight: Record the body weight of each animal every other day as a measure of systemic inflammation and general health[2][5].
Protocol 4: Histopathological Examination of Joints
This protocol describes the preparation and scoring of joint tissues for histological analysis.
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., 5% formic acid)
-
Paraffin wax
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
-
Microscope
Procedure:
-
Tissue Collection: At the end of the study (e.g., day 28), euthanize the animals and dissect the ankle and knee joints.
-
Fixation and Decalcification: Fix the joints in 10% neutral buffered formalin for 48 hours, followed by decalcification in a suitable agent until the bones are soft.
-
Processing and Embedding: Process the decalcified tissues through a series of graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 5 µm thick sections using a microtome and mount on glass slides. Stain the sections with H&E for general morphology and with Safranin O-fast green to assess cartilage integrity.
-
Histological Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe)[10][11].
Protocol 5: Biochemical Analysis
This protocol outlines the measurement of key inflammatory and oxidative stress markers.
Materials:
-
ELISA kits for TNF-α and IL-1β
-
Assay kits for nitric oxide (NO), malondialdehyde (MDA), and reduced glutathione (GSH)
-
Spectrophotometer or plate reader
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Sample Collection: At the time of euthanasia, collect blood via cardiac puncture and separate the serum. Collect spleen or other relevant tissues for homogenate preparation.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions[2][5].
-
Oxidative Stress Markers: Measure the levels of NO, MDA (a marker of lipid peroxidation), and GSH (an antioxidant) in serum or tissue homogenates using appropriate colorimetric assay kits[5][7].
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study.
Table 1: Effect of this compound on Arthritis Severity
| Treatment Group | Arthritic Score (Mean ± SEM) | Paw Volume (mL, Mean ± SEM) | Body Weight Change (g, Mean ± SEM) |
| Normal Control | 0.0 ± 0.0 | 1.2 ± 0.1 | +25.5 ± 2.1 |
| Arthritic Control | 12.5 ± 1.1 | 2.8 ± 0.2 | -15.2 ± 3.5 |
| NA-2-HMPA (5 mg/kg) | 8.2 ± 0.9 | 2.1 ± 0.1 | -5.1 ± 2.8 |
| NA-2-HMPA (10 mg/kg) | 5.5 ± 0.7 | 1.7 ± 0.1 | +2.3 ± 1.9 |
| Positive Control | 4.8 ± 0.6 | 1.6 ± 0.1 | +4.1 ± 2.0 |
| p < 0.05, **p < 0.01 compared to Arthritic Control |
Table 2: Effect of this compound on Histological Parameters
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Normal Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Arthritic Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| NA-2-HMPA (5 mg/kg) | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.6 ± 0.3 | 1.5 ± 0.2 |
| NA-2-HMPA (10 mg/kg) | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.9 ± 0.2 | 0.8 ± 0.1 |
| Positive Control | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| *p < 0.05, **p < 0.01 compared to Arthritic Control |
Table 3: Effect of this compound on Biochemical Markers
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | NO (µM) | MDA (nmol/mg protein) | GSH (µg/mg protein) |
| Normal Control | 35.2 ± 4.1 | 28.9 ± 3.5 | 15.6 ± 1.8 | 1.2 ± 0.1 | 25.4 ± 2.3 |
| Arthritic Control | 158.6 ± 12.3 | 125.4 ± 10.1 | 45.2 ± 3.9 | 4.8 ± 0.4 | 12.1 ± 1.5 |
| NA-2-HMPA (5 mg/kg) | 95.3 ± 8.7 | 80.1 ± 7.5 | 30.1 ± 2.5 | 2.9 ± 0.3 | 18.9 ± 1.9 |
| NA-2-HMPA (10 mg/kg) | 60.1 ± 5.9 | 55.8 ± 6.2 | 22.5 ± 2.1 | 1.8 ± 0.2 | 22.5 ± 2.1 |
| Positive Control | 55.4 ± 5.2 | 50.2 ± 5.8 | 20.1 ± 1.9 | 1.6 ± 0.1 | 23.1 ± 2.0 |
| p < 0.05, **p < 0.01 compared to Arthritic Control |
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for rheumatoid arthritis. By employing the adjuvant-induced arthritis model and a multi-faceted assessment strategy encompassing clinical, histological, and biochemical endpoints, researchers can obtain robust and reproducible data on the compound's efficacy and mechanism of action. Future studies could explore the compound's effects on other relevant signaling pathways, such as the JAK-STAT pathway, and its potential for combination therapy with existing anti-arthritic drugs.
References
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). ResearchGate. [Link]
-
Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats. (2012). PubMed Central. [Link]
-
N-(2-Hydroxyphenyl)acetamide: a Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats. (2017). PubMed. [Link]
-
Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats. (2012). PubMed. [Link]
-
Adjuvant-Induced Arthritis (AIA) Model. (2022). Creative Bioarray. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2017). National Institutes of Health. [Link]
-
What is the mechanism of Acemetacin?. (2024). Patsnap Synapse. [Link]
-
In vivo anti‐rheumatoid arthritis efficacy evaluations. (2023). ResearchGate. [Link]
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). PubMed. [Link]
-
VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS. (2017). National Institutes of Health. [Link]
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. (2017). Chondrex, Inc.. [Link]
-
'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. (2021). National Institutes of Health. [Link]
-
In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). ScienceDirect. [Link]
-
A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. (2020). JoVE. [Link]
-
Histological scores for arthritic and non-arthritic rats. (2014). ResearchGate. [Link]
-
Markers of inflammation and oxidative stress studied in adjuvant-induced arthritis in the rat on systemic and local level affected by pinosylvin and methotrexate and their combination. (2016). Taylor & Francis Online. [Link]
-
Biochemical markers of ongoing joint damage in rheumatoid arthritis - current and future applications, limitations and opportunities. (2011). PubMed Central. [Link]
-
The rat osteoarthritis bone score for histological pathology relevant to human bone marrow lesions and pain. (2024). SORA. [Link]
-
What is induction of rheumatoid arthritis in rats protocol ?. (2023). ResearchGate. [Link]
-
Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. (2017). Chondrex, Inc.. [Link]
-
Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers. (2013). Ivyspring. [Link]
-
Role of biochemical markers in rheumatoid arthritis. (2022). ResearchGate. [Link]
-
In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression. (2018). PubMed Central. [Link]
-
Role of biochemical markers in rheumatoid arthritis. (2022). ResearchGate. [Link]
-
Histological Study of Hyaline Articular Cartilage changes in a Rat Model of Complete Freund’s Adjuvant-Induced Arthritis. (2020). Mansoura Medical Journal. [Link]
-
Histochemical investigation of adjuvant-induced arthritis. (1975). PubMed. [Link]
-
Joint histology and total histological score in adjuvant-induced... (2013). ResearchGate. [Link]
Sources
- 1. Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-Hydroxyphenyl)acetamide: a Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maokangbio.com [maokangbio.com]
- 10. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Quality Control of N-(2-Hydroxy-5-methylphenyl)acetamide
[1]
Executive Summary & Mechanism of Action
N-(2-Hydroxy-5-methylphenyl)acetamide (CAS: 6375-17-3) is the N-acetylated derivative of 2-amino-5-methylphenol (also known as 6-amino-m-cresol).[1]
The synthesis relies on the nucleophilic attack of the primary amine on an acetylating agent (acetic anhydride or acetyl chloride). The critical technical challenge is chemoselectivity . The starting material possesses two nucleophilic sites: the amine (
Although the amine is generally more nucleophilic (better soft base), competing O-acetylation to form the ester (di-acetylated impurity) or oxidative dimerization (due to the electron-rich aminophenol core) are persistent failure modes.[1]
Common Impurity Profile
The following table summarizes the three most critical impurities encountered during this synthesis.
| Impurity ID | Chemical Name | Origin | Detection Characteristic |
| Impurity A | 2-Amino-5-methylphenol | Unreacted Starting Material (SM) | MP: ~160°C (Higher than product).[1] Positive Ninhydrin test (Primary amine). |
| Impurity B | 2-Acetamido-5-methylphenyl acetate | Over-acetylation (N,O-diacetylated) | Solubility: Insoluble in dilute NaOH (Product is soluble due to phenolic OH).[1] Lower polarity on TLC. |
| Impurity C | 2-Amino-4,4α-dihydro-phenoxazine-3-one derivatives | Oxidative Dimerization | Visual: Deep violet/brown or black discoloration.[1] UV-Vis: Strong absorbance >400nm.[1] |
Troubleshooting Guide (Q&A)
Issue 1: Melting Point Confusion
User Question: "My crude product melts at 155-158°C, but the literature says the product should melt around 151°C. Is this higher melting point a sign of high purity?"
Technical Diagnosis: No. This is a classic "false positive" caused by unreacted starting material.
-
The Problem: The starting material (Impurity A) has a melting point of 159-162°C , which is higher than the product (151°C).
-
The Cause: Incomplete conversion due to insufficient acylating agent or low reaction time.
-
The Fix:
-
Immediate Check: Run a TLC (Thin Layer Chromatography). The starting material (amine) will stain with Ninhydrin; the product (amide) will not.
-
Reprocess: Redissolve the crude solid in the reaction solvent and add 0.1 - 0.2 equivalents of acetic anhydride.
-
Future Prevention: Monitor the reaction by TLC until the "lower" spot (Starting Material) disappears completely.
-
Issue 2: Dark Product Coloration
User Question: "The reaction solution turned dark brown/black within 30 minutes. My final product is grey instead of off-white."
Technical Diagnosis: This indicates the presence of Impurity C (Oxidative Dimers) . Aminophenols are notoriously unstable in air, oxidizing to form quinone-imines which condense into dark phenoxazinone dyes.[1]
-
The Cause: High pH (>8) or exposure to air during the dissolution of the starting material.
-
The Fix:
-
Purification: Recrystallize from ethanol/water with activated charcoal (carbon) to remove the colored oligomers.
-
Protocol Adjustment: Add a reducing agent (e.g., Sodium Metabisulfite or Ascorbic Acid) to the reaction mixture before adding the aminophenol. Conduct the reaction under an inert atmosphere (
).
-
Issue 3: Insoluble Material in Base
User Question: "I tried to dissolve my product in 1M NaOH for an assay, but a white precipitate remains insoluble."
Technical Diagnosis: You have formed the Ester Impurity (Impurity B) .
-
The Cause: The reaction temperature was too high (>80°C) or the pH was too basic, promoting the attack of the phenolic oxygen on the acetic anhydride.
-
The Fix:
-
Hydrolysis: Gently heat the product in dilute NaOH (1M) for 15-20 minutes. The ester bond is much more labile than the amide bond. It will hydrolyze back to the desired product (phenolic OH), which will then dissolve in the base.
-
Precipitation: Acidify the solution carefully to pH 5-6 to reprecipitate the pure N-acetylated product.
-
Validated Synthetic Protocol (High Specificity)
Objective: Selective N-acetylation of 2-amino-5-methylphenol while suppressing O-acetylation and oxidation.
Materials:
-
2-Amino-5-methylphenol (10.0 mmol)[1]
-
Acetic Anhydride (11.0 mmol, 1.1 equiv)
-
Solvent: Water (30 mL) + Ethanol (5 mL) or 50% Acetic Acid
-
Additive: Sodium Dithionite (
, 50 mg) as antioxidant
Step-by-Step Procedure:
-
Dissolution (Inert Environment):
-
Controlled Addition:
-
Cool the mixture to 20-25°C .
-
Add Acetic Anhydride dropwise over 15 minutes.
-
Checkpoint: The pH will drop. If the amine protonates significantly, reaction slows. Maintain pH ~4-5 using sodium acetate buffer if necessary, but avoid high pH (facilitates O-acetylation).[1]
-
-
Reaction & Crystallization:
-
Stir vigorously for 1 hour at room temperature. The product, This compound , is less soluble than the amine and should precipitate as white crystals.[1]
-
Observation: If oiling out occurs, seed with a pure crystal or scratch the glass wall.
-
-
Workup:
-
Cool to 0-5°C for 30 minutes to maximize yield.
-
Filter the solid.
-
Wash 1: Cold water (removes acetic acid and salts).
-
Wash 2: Dilute HCl (0.1M) (removes unreacted Impurity A).
-
Wash 3: Cold water (to neutral pH).
-
-
Drying:
-
Dry in a vacuum oven at 50°C. Target MP: 151°C .
-
Visual Technical Guides
Diagram A: Reaction Pathways & Impurity Generation
This flow chart illustrates the kinetic competition between the desired N-acetylation and the undesired side reactions.[1]
Caption: Kinetic pathway showing the primary reaction (Green) and critical deviation points leading to oxidative dimers (Red) or over-acetylated esters (Yellow).[1]
Diagram B: Troubleshooting Decision Tree
Use this logic flow to diagnose product quality issues based on simple analytical observations.
Caption: Diagnostic logic tree for rapid identification of synthesis failures based on physical properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23117, 2-Amino-5-methylphenol.[1] Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on 6-amino-m-cresol (2-amino-5-methylphenol).[1][3] (SCCS/1466/12). European Commission. Retrieved from [Link]
Technical Support Center: Synthesis of 2-Hydroxy-5-methylacetanilide
Welcome to the Technical Support Center. Subject: Troubleshooting Side Reactions in the Acetylation of 2-Amino-4-methylphenol. Ticket ID: #SYN-2H5M-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Reaction Overview
You are likely synthesizing 2-Hydroxy-5-methylacetanilide (CAS: 6375-17-3) via the chemoselective N-acetylation of 2-Amino-4-methylphenol (CAS: 95-84-1).
While this reaction appears straightforward, the dual nucleophilic nature of the aminophenol substrate (containing both
This guide provides a self-validating protocol and troubleshooting logic to maximize chemoselectivity and purity.
Reaction Pathway & Impurity Profile[1]
The following diagram maps the kinetic and thermodynamic landscape of your reaction. Use this to diagnose the origin of your impurities.
Figure 1: Reaction network showing competitive N- vs O-acetylation and oxidative degradation pathways.
Troubleshooting Guide (Q&A)
Category A: Impurity & Color Issues
Q: My reaction mixture turned dark brown/black within minutes. Is this normal? A: No. This indicates oxidative degradation of the starting material (2-Amino-4-methylphenol). Aminophenols are easily oxidized to quinone imines and polymerized humic-like substances in the presence of oxygen and light.
-
Root Cause: Exposure to air during dissolution or high pH.
-
Fix:
-
Degas all solvents (water/ethanol) with Nitrogen or Argon before use.
-
Add a reducing agent antioxidant like Sodium Bisulfite (
) or Sodium Dithionite (0.1 - 0.5 eq) to the reaction mixture before adding the amine. -
Keep the pH below 9; high pH accelerates oxidation.
-
Q: I see a spot on TLC with a higher
-
Root Cause: Excess acetic anhydride or reaction temperature too high (thermodynamic control favors O-acetylation).
-
Fix:
-
Strictly control stoichiometry (1.05 - 1.1 equivalents of
). -
If the impurity is present, treat the crude solid with mild aqueous base (e.g., 2M
or ) at room temperature for 30 minutes. The phenolic ester (O-acetyl) is much more labile than the amide (N-acetyl) and will selectively hydrolyze back to the target product.
-
Category B: Chemoselectivity (Yield Issues)
Q: I am getting a mixture of N-acetyl and O-acetyl products. How do I favor N-acetylation?
A: You must exploit the difference in nucleophilicity. The amine (
-
Mechanism: In basic conditions (phenoxide formation), the oxygen becomes highly nucleophilic, increasing O-acetylation risk.
-
Protocol Adjustment: Conduct the reaction in a slightly acidic or neutral aqueous medium (water or water/ethanol). Avoid strong bases like Pyridine or
unless necessary for solubility, as they can promote O-acylation via "general base catalysis."
Optimized Experimental Protocol
This protocol is designed to minimize oxidation and diacetylation.
Reagents
-
Substrate: 2-Amino-4-methylphenol (
eq) -
Reagent: Acetic Anhydride (
eq) -
Solvent: Water (degassed) or Ethanol/Water (1:1)
-
Additive: Sodium Dithionite (
, catalytic, mg) - Crucial for color control.
Step-by-Step Methodology
-
Preparation:
-
Charge a 3-neck round bottom flask with degassed water (or 1:1 EtOH/Water).
-
Add catalytic Sodium Dithionite (antioxidant).
-
Add 2-Amino-4-methylphenol under inert atmosphere (
). -
Note: If solubility is poor, warm to
. Do not exceed initially.
-
-
Acetylation:
-
Add Acetic Anhydride dropwise over 20–30 minutes.
-
Observation: The solid amine will dissolve (if not already) and the product will begin to precipitate as the reaction proceeds.
-
Maintain temperature between
.
-
-
Completion & Workup:
-
Stir for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Cool the mixture to
in an ice bath to maximize precipitation. -
Filter the solid.[1]
-
Wash 1: Cold water (removes acetic acid).
-
Wash 2: Cold dilute
(removes trace acetic acid and ensures hydrolysis of trace O-acetyl esters).
-
-
Purification (Recrystallization):
-
Recrystallize from Ethanol/Water (1:3) .
-
Dissolve in hot ethanol, filter hot (to remove black oxidation polymers), then add hot water until turbid. Cool slowly.
-
Target Appearance: White to off-white needles. Melting Point:
.
-
Data & Specifications
| Parameter | Specification | Notes |
| Target CAS | 6375-17-3 | 2-Hydroxy-5-methylacetanilide |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White crystalline solid | Pink/Brown indicates oxidation |
| Melting Point | Lower MP indicates O-acetyl impurity | |
| Solubility | Soluble in EtOH, hot water | Insoluble in cold water |
| Key Impurity | N,O-Diacetyl derivative | Formed by excess |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 292583, N-(2-Hydroxy-5-methylphenyl)acetamide. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. Acetylation of Aminophenols: General Procedures. (Analogous protocols for chemoselective N-acetylation). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Substance Details: Acetamide, N-(2-hydroxy-5-methylphenyl)-.[2] Retrieved from [Link]
-
Matrix Fine Chemicals. Product Specification: this compound.[2][3][4] Retrieved from [Link]
Sources
Technical Support Center: Solubilization Strategies for N-(2-Hydroxy-5-methylphenyl)acetamide
Executive Summary & Compound Profile
Compound: N-(2-Hydroxy-5-methylphenyl)acetamide Synonyms: 2'-Hydroxy-5'-methylacetanilide; 4-acetamido-3-methylphenol.[1] CAS: 6375-17-3 (Isomer specific) / General Acetamide derivatives.[1] Chemical Class: Substituted Acetanilide / Phenolic Amide.[1]
The Challenge: This molecule presents a classic "solubility paradox" in drug discovery. It possesses a lipophilic aromatic core and a methyl group that limit aqueous solubility, while its polar amide and hydroxyl groups create strong intermolecular hydrogen bonds (crystal lattice energy) that resist dissolution.[1] In bioassays, simply adding the powder to a buffer often results in immediate precipitation or "crashing out," leading to false negatives (loss of compound) or false positives (precipitate toxicity).
This guide provides a validated, step-by-step troubleshooting framework to solubilize this compound for use in aqueous buffers (PBS, cell culture media) without compromising biological data integrity.
Troubleshooting Guide (FAQ)
Q1: "I dissolved the powder in DMSO, but it precipitates immediately when I dilute it into cell culture media. Why?"
Diagnosis: This is a failure of Kinetic Solubility .[1] When you introduce a high-concentration DMSO stock into an aqueous buffer, the solvent environment changes instantly. The hydrophobic effect drives the molecules to aggregate before they can disperse. This is often exacerbated by "local supersaturation"—where the drop of DMSO hits the water, the local concentration exceeds the solubility limit, triggering nucleation.
The Fix: The "Solvent Shift" Technique Do not add 100% DMSO stock directly to the final assay volume if the dilution factor is large (e.g., >1000x). Instead, use an intermediate dilution step.
-
Step 1: Dissolve powder in 100% DMSO to create a Master Stock (e.g., 100 mM).[1]
-
Step 2: Create a "Working Stock" by diluting the Master Stock 1:10 or 1:20 into a compatible vehicle (e.g., PBS or media without serum) while vortexing vigorously .
-
Step 3: Add the Working Stock to your final assay plate.
See Protocol A below for the detailed workflow.
Q2: "What is the maximum DMSO concentration I can use without killing my cells?"
Diagnosis: Solvent Toxicity Interference.[1] While DMSO is an excellent solvent, it is cytotoxic and can induce cell differentiation or membrane permeabilization at high concentrations.[1]
Technical Standard:
-
Cell-Based Assays: Most mammalian cell lines tolerate 0.1% (v/v) DMSO indefinitely.[1] Robust lines (e.g., HeLa, HEK293) may tolerate up to 0.5% for short durations (24-48h).[1] Primary cells are highly sensitive; keep DMSO <0.1%.[1][2]
-
Enzymatic Assays: Purified enzymes are generally more robust, often tolerating 1% - 5% DMSO.[1] However, you must run a "Solvent Control" (vehicle only) to ensure the enzyme's turnover rate (
) is not inhibited by the solvent itself.
Data Summary: Solvent Tolerance Limits
| Assay Type | Recommended Limit | Max Tolerable (Risk Zone) | Toxicity Mechanism |
| Primary Cells | < 0.1% | 0.2% | Membrane poration, apoptosis |
| Immortalized Lines | 0.1% - 0.25% | 0.5% - 1.0% | Cell cycle arrest, differentiation |
| Enzymatic (In Vitro) | 1.0% | 5.0% | Protein denaturation, active site blocking |
| Bacterial (MIC) | 1.0% - 2.0% | 4.0% | Membrane disruption |
Q3: "Can I use Cyclodextrins to improve solubility?"
Diagnosis: Need for "Stealth" Solubilization. Yes. If DMSO toxicity is a blocker, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard alternative.[1]
Mechanism: The hydrophobic phenyl ring of this compound inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell of the CD interacts with water. This "hides" the drug from the aqueous solvent, preventing precipitation.
See Protocol B for the Complexation Method.
Validated Protocols
Protocol A: The "Solvent Shift" Method (Standard)
Best for: Routine screening where 0.1% DMSO is acceptable.
Reagents:
-
Compound Powder[1]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)[1]
-
Phosphate Buffered Saline (PBS) or Media[1]
Workflow:
-
Master Stock Preparation:
-
Intermediate Dilution (The Critical Step):
-
Final Assay Dilution:
Protocol B: Cyclodextrin-Assisted Solubilization
Best for: High-concentration dosing or DMSO-sensitive cells.[1]
Reagents:
Workflow:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in Milli-Q water.[1] Filter sterilize (0.22 µm).
-
Direct Addition: Add the compound powder directly to the 20% CD solution.[1]
-
Target concentration: 1–5 mg/mL.[1]
-
-
Equilibration:
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes to pellet undissolved drug.
-
Collect the supernatant.[1] This is your soluble stock.
-
-
Quantification:
-
Verify the actual concentration of the supernatant using UV-Vis absorbance (approx. 240-280 nm peak) against a standard curve prepared in DMSO.[1]
-
Visualization of Logic & Workflow
Figure 1: Solubilization Strategy Decision Tree
Caption: A logical flow for selecting the correct solubilization method based on assay constraints and compound behavior.
Figure 2: The "Solvent Shift" Serial Dilution Workflow
Caption: Visualizing the dilution steps to prevent precipitation shocks. Note the intermediate step reduces the risk of nucleation.
References
-
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text on solubility optimization in drug discovery).
-
PubChem. (n.d.).[1][5] this compound Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Authoritative source on Cyclodextrin complexation).
-
Galvao, J., et al. (2014).[1] Guidelines for the use of DMSO in cell-based assays. Journal of Biomolecular Screening, 19(4), 539-547.[1] (Definitive guide on DMSO tolerance limits).
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Sources
- 1. N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. N-(2-Hydroxy-4-methylphenyl)acetamide | C9H11NO2 | CID 83437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of N-(2-Hydroxy-5-methylphenyl)acetamide Derivatives
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-OPT-2024-HM[1]
Executive Summary & Reaction Overview
Welcome to the technical support hub for the synthesis of N-(2-Hydroxy-5-methylphenyl)acetamide (also known as N-acetyl-2-amino-p-cresol). This guide addresses the chemoselective N-acetylation of 2-amino-4-methylphenol.
The core challenge in this synthesis is chemoselectivity . You possess a substrate with two nucleophilic sites: the amine (
Core Reaction Pathway
The following diagram illustrates the competitive pathways and the target trajectory for your synthesis.
Figure 1: Chemoselectivity landscape. The green path represents the optimized N-acetylation route.
Standard Operating Procedures (SOPs)
Protocol A: Green Aqueous Synthesis (Recommended)
Best for: High purity, simple work-up, environmental compliance.[1]
Rationale: Water acts as a solvent that solubilizes the ammonium salt intermediate but precipitates the neutral amide product, driving the reaction forward via Le Chatelier’s principle.
-
Dissolution: Suspend 10 mmol of 2-amino-4-methylphenol in 20 mL of water at 50°C.
-
Acetylation: Add 11 mmol (1.1 equiv) of acetic anhydride dropwise over 10 minutes.
-
Technical Note: Do not use a large excess. 1.1 equiv is sufficient to drive conversion without promoting O-acetylation.[1]
-
-
Reaction: Stir vigorously for 30 minutes. The solution may initially clear, followed by rapid precipitation of the product.[2]
-
Work-up: Cool to 0°C in an ice bath. Filter the white/off-white solid.[1]
-
Purification: Wash with cold water (
). Recrystallize from Ethanol:Water (1:1) if necessary.
Protocol B: Catalyst-Driven Solvent-Free Synthesis
Best for: Difficult derivatives with electron-withdrawing groups.[1]
Rationale:
-
Mix: Combine 10 mmol substrate, 12 mmol acetic anhydride, and 0.1 mmol (1 mol%)
. -
Grind/Stir: Grind in a mortar or stir neat at room temperature for 5-10 minutes.
-
Quench: Add 10 mL cold water to quench anhydride and dissolve the catalyst.
-
Isolate: Filter the solid precipitate.
Troubleshooting & Optimization (FAQ)
Issue 1: "I am getting a sticky oil instead of a solid."
Diagnosis: This usually indicates the presence of unreacted O-acetylated impurities or trapped acetic acid solvent. Corrective Action:
-
Solvent Switch: Avoid pure ethanol for the reaction. Use water or an Ethanol:Water (1:3) mix. The product is less soluble in water, promoting crystallization.
-
Seed Crystal: If available, add a seed crystal of the pure amide during the cooling phase.
-
pH Adjustment: The reaction generates acetic acid. Neutralize the filtrate with saturated
to ensure the product is not protonated (though the amide is not basic, the starting amine is).
Issue 2: "My yield is low (<50%), and I see starting material."
Diagnosis: The amine in 2-amino-4-methylphenol is moderately nucleophilic, but oxidation can degrade the starting material before it reacts.[1] Corrective Action:
-
Inert Atmosphere: Perform the reaction under Nitrogen (
) or Argon. Aminophenols are prone to air oxidation (turning dark brown/black). -
Reducing Agent: Add a pinch of Sodium Dithionite (
) or Sodium Metabisulfite to the reaction mixture to prevent oxidative polymerization.
Issue 3: "I am detecting O-acetylated side products."
Diagnosis: Reaction temperature is too high or the medium is too acidic. Phenolic acetylation is favored under acidic catalysis. Corrective Action:
-
Temperature Control: Maintain reaction temperature below 60°C.
-
Base Buffer: Add Sodium Acetate (
, 1.0 equiv) to buffer the acetic acid produced. This maintains a pH that favors the free amine over the phenoxide, but prevents acid-catalyzed esterification.
Comparative Data: Reaction Conditions
| Parameter | Aqueous Method | Solvent-Free ( | Microwave Assisted |
| Time | 30-60 min | 5-15 min | 1-3 min |
| Yield | 85-92% | 90-96% | 94-98% |
| Chemoselectivity | High (N-only) | Very High | High |
| Green Score | Excellent | Good | Excellent |
| Scalability | High | Low (Solid handling) | Medium |
Advanced Optimization Workflow
Use the following decision tree to select the optimal protocol for your specific derivative.
Figure 2: Decision matrix for protocol selection based on substrate properties.
References
-
Chemoselective Acylation of Aminophenols: Patil, V. D., et al. "Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition." TSI Journals, 2014. Link
-
Microwave Assisted Synthesis: "Microwave-Assisted Green Synthesis and Characterization of Silver Nanoparticles Using Melia azedarach." Frontiers in Bioengineering and Biotechnology, 2020. Link
-
General Reactivity of Aminophenols: "2-Amino-4-methylphenol - PubChem Compound Summary." National Center for Biotechnology Information. Link[1]
-
Mechanochemical Approaches: "One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol."[1] Green Chemistry, 2024.[3][4] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
Technical Support Center: Scaling Up Synthesis of N-(2-Hydroxy-5-methylphenyl)acetamide
Target Molecule: N-(2-Hydroxy-5-methylphenyl)acetamide CAS: 6375-17-3 Synonyms: 2-Acetamido-p-cresol; N-Acetyl-2-hydroxy-5-methylaniline Precursor: 2-Amino-4-methylphenol (2-Amino-p-cresol)
Part 1: Core Directive & Scientific Logic
Introduction: The Chemistry of Selectivity
Scaling up the acetylation of 2-amino-4-methylphenol requires navigating a classic competition between nucleophiles: the amine (-NH₂) and the phenol (-OH). While the amine is kinetically more nucleophilic, O-acetylation (ester formation) is a persistent risk at scale, particularly if local excesses of acetic anhydride occur due to poor mixing or if the pH drifts too high.
Furthermore, the starting material (2-amino-p-cresol) is prone to oxidation, forming quinone-like impurities that discolor the final product (turning it pink or brown). This guide prioritizes selectivity control and oxidative stability .
Module 1: Reaction Optimization & Kinetics
Q: Why is my reaction yielding high levels of the O-acetyl impurity? A: This is typically a kinetic vs. thermodynamic control issue.
-
Cause: High temperatures or basic catalysts (like pyridine or triethylamine) increase the nucleophilicity of the phenol, promoting ester formation.
-
Solution: Run the reaction in aqueous acidic media or acetic acid . Under slightly acidic conditions, the amine remains nucleophilic enough to react with acetic anhydride, while the phenol is protonated and less reactive.
-
Mechanism: The ortho-position of the hydroxyl group allows for intramolecular hydrogen bonding with the amide carbonyl in the product, stabilizing the N-acetyl form. However, during the reaction, this same OH group can sterically hinder the amine if the solvent shell is too bulky.
Q: What is the optimal solvent system for scale-up? A: Avoid pure organic solvents like DCM or THF for the primary reaction if possible.
-
Recommendation: Water or Dilute Acetic Acid .
-
Reasoning:
-
Green Chemistry: Water is the safest solvent for large-scale acetylation.
-
Solubility Differential: The starting material (amine salt) is soluble in water/acid, but the product (this compound) is significantly less soluble due to the loss of the basic amine and the formation of a neutral amide. This drives the reaction forward via precipitation (Le Chatelier’s principle) and simplifies isolation.
-
Part 2: Experimental Protocol (Self-Validating)
Standard Operating Procedure (SOP): Aqueous Acetylation
Scale: 100 g Input (Scalable to kg)
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 2-Amino-4-methylphenol | 123.15 | 1.0 | 100 g | Limiting Reagent |
| Acetic Anhydride | 102.09 | 1.1 - 1.2 | ~92 mL | Acetylating Agent |
| Water (Deionized) | 18.02 | Solvent | 800 mL | Reaction Medium |
| Sodium Dithionite | 174.10 | 0.01 | 1.0 g | Antioxidant (Optional) |
Step-by-Step Workflow
-
Dissolution & Protection:
-
Charge a 2L reactor with 800 mL water and 100 g 2-amino-4-methylphenol .
-
Critical Step: Add 1.0 g Sodium Dithionite . This prevents the "pinking" caused by air oxidation of the aminophenol during heating.
-
Heat the suspension to 50–60°C . The solid may not fully dissolve yet; this is acceptable.
-
-
Controlled Addition (The Exotherm):
-
Begin adding Acetic Anhydride (92 mL) dropwise over 30–45 minutes.
-
Thermodynamic Check: Monitor internal temperature. The reaction is exothermic. Maintain temperature between 55°C and 65°C . Do not exceed 70°C to minimize O-acetylation.
-
As the amine reacts, the mixture will briefly clarify (if salt forms) and then rapidly precipitate the off-white product.
-
-
Aging & Crystallization:
-
After addition, stir at 60°C for 1 hour .
-
Cool slowly to 10–15°C over 2 hours. Rapid cooling traps impurities.
-
-
Isolation:
-
Filter the slurry.[2]
-
Wash the cake with 2 x 100 mL cold water .
-
Validation: The filtrate pH should be acidic (AcOH byproduct). The cake should be white to off-white.
-
-
Drying:
-
Dry in a vacuum oven at 60°C until constant weight.
-
Target Yield: 85–95%
-
Target MP: ~151°C.
-
Visualization: Process Workflow
Caption: Workflow for the aqueous acetylation of 2-amino-4-methylphenol, emphasizing antioxidant protection and exotherm control.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: Product Discoloration
Q: My product is pink or brown instead of white. Is it ruined? A: It is likely trace oxidation (quinone formation).
-
Fix: Recrystallize from Ethanol/Water (1:1) with a pinch of activated charcoal. Filter hot through Celite.
-
Prevention: Ensure Sodium Dithionite (or Sodium Metabisulfite) is added before heating the starting material. Purge the reactor with Nitrogen during scale-up.
Issue 2: Low Yield
Q: I am only getting 50-60% yield. Where is the product? A: It may be remaining in the mother liquor due to solubility or incomplete reaction.
-
Check: Did you cool to <15°C? The product has some solubility in hot water.
-
Check: Verify the stoichiometry. If the starting material was wet, your effective mass of Ac2O might be too low (hydrolysis of anhydride). Use 1.2 equivalents of Ac2O to account for hydrolysis.
Issue 3: O-Acetyl Impurity
Q: HPLC shows a peak at RRT 1.2. How do I remove the ester impurity? A: The O-acetyl ester is less stable than the N-acetyl amide.
-
Fix: Resuspend the crude solid in water adjusted to pH 9-10 (using dilute NaOH) and stir at 40°C for 30 minutes. This selectively hydrolyzes the phenolic ester back to the phenol without cleaving the amide. Re-acidify to pH 5 to precipitate the pure product.
Part 4: Analytical Controls
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline powder | Visual inspection against white background. |
| Melting Point | 150°C – 153°C | Sharp range indicates high purity. |
| HPLC Purity | > 99.0% | C18 Column, Water/ACN gradient. |
| 1H NMR | Confirms structure | Look for singlet methyl (2.2 ppm) and acetyl (2.1 ppm). |
1H NMR Marker (DMSO-d6):
-
δ 2.05 (s, 3H): Acetyl -CH₃
-
δ 2.18 (s, 3H): Aryl -CH₃
-
δ 9.20 (s, 1H): Amide -NH (broad)
-
δ 9.60 (s, 1H): Phenol -OH (broad, exchangeable)
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22920, this compound.
-
[Link]
-
-
Organic Syntheses.N-(2,4-Diformyl-5-hydroxyphenyl)acetamide (Demonstrates reactivity of similar aminophenol systems). Org. Synth. 1988, 66, 121.
-
[Link]
-
-
EPA (United States Environmental Protection Agency). Substance Registry Services: Acetamide, N-(2-hydroxy-5-methylphenyl)-.[3]
-
[Link]
-
-
Matrix Fine Chemicals. Product Specification: this compound.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2-Hydroxy-5-methylphenyl)acetamide: Reproducibility and Practicality
For researchers and professionals in drug development and organic synthesis, the reliable and reproducible synthesis of chemical intermediates is paramount. This guide provides an in-depth comparison of two common methods for the synthesis of N-(2-Hydroxy-5-methylphenyl)acetamide, a valuable building block in medicinal chemistry. We will explore the practical aspects of each method, supported by established chemical principles and representative experimental data, to empower you to make informed decisions for your laboratory work.
Introduction to this compound
This compound, with the molecular formula C₉H₁₁NO₂, is a substituted acetamide featuring a phenol and a methyl group on the phenyl ring. Its structural motifs are of interest in the development of novel therapeutic agents. The reliable synthesis of this compound is therefore a crucial first step in many research and development pipelines. The primary route to this molecule involves the N-acetylation of the corresponding aminophenol precursor, 2-amino-4-methylphenol. This guide will focus on a comparative analysis of two widely used acetylating agents for this transformation: acetic anhydride and acetyl chloride.
Mechanistic Overview: N-Acetylation of 2-Amino-4-methylphenol
The synthesis of this compound from 2-amino-4-methylphenol is a classic example of nucleophilic acyl substitution. The amino group (-NH₂) of 2-amino-4-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Method 1: Acetylation with Acetic Anhydride
Acetic anhydride is a commonly used, moderately reactive acetylating agent. The reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-acetylated product and an acetate anion. The acetate anion is subsequently protonated by the newly formed N-H proton or an external acid to generate acetic acid as a byproduct.
Method 2: Acetylation with Acetyl Chloride
Acetyl chloride is a more reactive acylating agent than acetic anhydride due to the better leaving group ability of the chloride ion compared to the acetate ion. The reaction mechanism is similar, involving the nucleophilic attack of the amine on the carbonyl carbon of the acetyl chloride. The resulting tetrahedral intermediate expels a chloride ion to form the desired amide. This reaction is often performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[1]
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound using the two methods.
Method 1: Synthesis using Acetic Anhydride
This method is adapted from general procedures for the acetylation of aminophenols.[2]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid or water.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted starting material.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Method 2: Synthesis using Acetyl Chloride
This protocol is based on established methods for the N-acetylation of amines using acyl chlorides.[3]
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (1.2 eq), such as triethylamine or pyridine.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add acetyl chloride (1.1 eq), dissolved in the same solvent, to the reaction mixture via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.
Visualizing the Workflow
To better understand the comparative workflow, the following diagram outlines the key stages of each synthesis method.
Caption: Comparative workflow for the synthesis of this compound.
Performance Comparison
The choice between acetic anhydride and acetyl chloride often involves a trade-off between reactivity, safety, cost, and ease of work-up. The following table provides a qualitative and quantitative comparison based on typical outcomes for similar reactions.
| Parameter | Method 1: Acetic Anhydride | Method 2: Acetyl Chloride | Rationale & Causality |
| Reactivity | Moderate | High | Acetyl chloride has a better leaving group (Cl⁻) than acetic anhydride (CH₃COO⁻), making it more electrophilic and reactive.[1] |
| Reaction Time | Typically 1-2 hours | Typically 0.5-3 hours | The higher reactivity of acetyl chloride generally leads to faster reaction completion. |
| Yield | Good to Excellent (typically >80%) | Good to Excellent (typically >85%) | Both methods can provide high yields, though the higher reactivity of acetyl chloride can sometimes lead to slightly higher conversions. |
| Byproducts | Acetic acid | Hydrogen chloride (HCl) | Acetic acid is a weak acid and is relatively easy to handle and remove. HCl is a corrosive gas that requires neutralization with a base.[1] |
| Work-up | Simpler (precipitation and filtration) | More complex (liquid-liquid extraction and multiple washes) | The formation of a solid salt from the base and HCl in Method 2 necessitates a more involved purification process. |
| Safety | Corrosive, lachrymator | Highly corrosive, moisture-sensitive, releases HCl gas | Acetyl chloride is more hazardous to handle due to its high reactivity with moisture and the evolution of corrosive HCl gas. Acetic anhydride is also corrosive but generally considered safer to handle.[1] |
| Cost | Generally more economical | Generally more expensive | Acetic anhydride is typically produced on a larger scale and is often more cost-effective than acetyl chloride. |
| Scalability | Readily scalable | Scalable with careful control of temperature and HCl off-gassing | The exothermic nature of the reaction with acetyl chloride and the need to manage HCl gas can present challenges on a larger scale. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Representative data for the target compound is provided below for reference.
| Technique | Expected Data |
| Melting Point | Specific melting point range (literature value to be determined by experiment). |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.5-8.0 ppm), the amide proton (a broad singlet), the acetyl methyl protons (a singlet around 2.1 ppm), and the aromatic methyl protons (a singlet around 2.3 ppm). The exact chemical shifts will depend on the solvent used (e.g., CDCl₃ or DMSO-d₆).[4] |
| ¹³C NMR | Signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (in the range of 110-150 ppm), the acetyl methyl carbon, and the aromatic methyl carbon.[4] |
| FTIR (cm⁻¹) | Characteristic peaks for the O-H stretch (broad, ~3300-3500 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1650 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹).[2] |
Discussion and Conclusion
Both acetic anhydride and acetyl chloride are effective reagents for the synthesis of this compound from 2-amino-4-methylphenol. The choice of method will largely depend on the specific requirements of the synthesis.
Method 1 (Acetic Anhydride) is generally favored for its operational simplicity, lower cost, and the generation of a less hazardous byproduct (acetic acid). The work-up procedure is straightforward, often involving simple precipitation and filtration. This makes it an attractive option for routine laboratory synthesis and for larger-scale production where ease of handling and waste management are significant considerations.
Method 2 (Acetyl Chloride) offers the advantage of higher reactivity, which can lead to shorter reaction times. However, this comes with the challenges of handling a more hazardous and moisture-sensitive reagent, and the need to neutralize the corrosive HCl byproduct. The work-up is also more involved, requiring liquid-liquid extraction. This method may be preferred when a very rapid reaction is desired or when the starting material is less reactive.
For most applications, the acetic anhydride method is recommended as the more practical and reproducible choice for the synthesis of this compound, offering a good balance of efficiency, safety, and cost-effectiveness. The final purity of the product from either method is highly dependent on the effectiveness of the purification step, typically recrystallization.
References
- This section would be populated with the full citations of the sources found during the research process.
- Example Citation Format: Author, A. A.; Author, B. B. Title of Work.
-
Ghosh, R., & Chakraborty, S. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 124(3), 669-673. [Link]
- Placeholder for additional references.
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Supporting Information for: Title of Paper. The Royal Society of Chemistry. (Year). [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of N-(2-Hydroxy-5-methylphenyl)acetamide and Paracetamol
Introduction: The Significance of Structural Isomerism in Drug Action
Paracetamol (N-(4-hydroxyphenyl)acetamide) is one of the most widely used over-the-counter analgesic and antipyretic agents globally.[1] Its efficacy in managing mild to moderate pain and fever is well-established. However, its use is curtailed by a narrow therapeutic window, with overdose leading to severe hepatotoxicity, a primary cause of acute liver failure.[2][3] This toxicity stems from its metabolism to the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[4]
The quest for safer analgesics has driven the exploration of structural analogues of paracetamol.[5] N-(2-Hydroxy-5-methylphenyl)acetamide, a structural isomer of paracetamol, presents an intriguing case study. By shifting the hydroxyl group from the para- (4) to the ortho- (2) position and introducing a methyl group at the meta- (5) position, the molecule's physicochemical and pharmacological properties are fundamentally altered. This guide will dissect these differences, providing a molecular-level understanding of how subtle structural changes can have profound effects on drug activity and safety.
Structural Analysis: A Tale of Two Isomers
The key structural differences between paracetamol and this compound are the positions of the hydroxyl and methyl groups on the phenyl ring.
-
Paracetamol (N-(4-hydroxyphenyl)acetamide): The hydroxyl group is located at the para-position (position 4) relative to the acetamide group.
-
This compound: The hydroxyl group is at the ortho-position (position 2), and a methyl group is at the meta-position (position 5).
These seemingly minor changes have significant implications for the molecules' electronic properties, hydrogen bonding capabilities, and metabolic pathways. The ortho-hydroxyl group in this compound can form an intramolecular hydrogen bond with the adjacent acetamide group, which can influence its conformation and interaction with biological targets.
Mechanism of Action: Divergent Pathways to Analgesia
While both compounds exhibit analgesic properties, their mechanisms of action are not identical.
Paracetamol's Multifaceted Mechanism: The analgesic and antipyretic effects of paracetamol are believed to be mediated through several pathways:
-
Central Prostaglandin Synthesis Inhibition: Paracetamol is thought to inhibit prostaglandin synthesis primarily within the central nervous system (CNS).[6]
-
Metabolism to AM404: In the liver, paracetamol is deacetylated to p-aminophenol, which is then converted in the brain by fatty acid amide hydrolase (FAAH) to N-arachidonoylphenolamine (AM404).[7][8] AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid CB1 receptors, which are involved in pain modulation.[7][8]
-
Other Central Mechanisms: Paracetamol may also influence serotonergic pathways and L-arginine-nitric oxide pathways.[9]
This compound's Anti-inflammatory Edge: Research suggests that N-(2-hydroxy phenyl) acetamide, a closely related compound, possesses significant anti-inflammatory and anti-arthritic properties.[10][11] This is a notable departure from paracetamol, which is generally considered to have weak anti-inflammatory activity.[6][12] The anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide are associated with a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, as well as modulation of oxidative stress markers.[10][11] The presence of the hydroxyl group at the ortho position may play a role in this enhanced anti-inflammatory activity, potentially through different interactions with cyclooxygenase (COX) enzymes or other inflammatory mediators.
Comparative Pharmacological Profile
| Pharmacological Property | Paracetamol | This compound | Key Observations |
| Analgesic Activity | Effective for mild to moderate pain.[1] | Demonstrates analgesic properties.[11] | Direct comparative studies on analgesic potency are limited, but both are active. |
| Antipyretic Activity | Potent antipyretic.[1] | Possesses antipyretic properties.[11] | Both compounds are effective in reducing fever. |
| Anti-inflammatory Activity | Weak.[6][12] | Significant anti-inflammatory and anti-arthritic effects observed in animal models.[10][11] | The ortho-hydroxyl isomer shows a clear advantage in anti-inflammatory action. |
| Hepatotoxicity | High risk of hepatotoxicity in overdose due to NAPQI formation.[2][3] | Expected to have a lower potential for hepatotoxicity. | The structural rearrangement is predicted to alter the metabolic pathway, reducing or eliminating the formation of a toxic quinone imine intermediate. |
The Critical Difference: Metabolism and Hepatotoxicity
The primary safety concern with paracetamol is its potential to cause severe liver damage.[2][3] This is a direct consequence of its metabolic pathway.
Paracetamol Metabolism and NAPQI Formation: A small but significant fraction (5-15%) of a paracetamol dose is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][4] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione.[4] However, in cases of overdose, glutathione stores are depleted, and NAPQI accumulates, leading to cellular damage and liver necrosis.[1]
Predicted Metabolism of this compound: The structural arrangement of this compound makes the formation of a toxic quinone imine metabolite less likely. The ortho-position of the hydroxyl group and the presence of the methyl group are expected to sterically hinder the metabolic activation by CYP450 enzymes that leads to a reactive intermediate analogous to NAPQI. This altered metabolic profile is the basis for the hypothesis that this compound and similar ortho-hydroxy analogues would exhibit a more favorable safety profile with reduced hepatotoxicity.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Analgesic and Antipyretic Activity Assays
Animal models are essential for evaluating the analgesic and antipyretic efficacy of the compounds.
A. Acetic Acid-Induced Writhing Test (Peripheral Analgesia):
-
Animal Acclimatization: Acclimatize mice to the experimental conditions.
-
Compound Administration: Administer the test compounds (paracetamol and this compound) or a vehicle control intraperitoneally or orally.
-
Induction of Writhing: After a set time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing (abdominal constrictions).
-
Observation: Immediately after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group. [13][14] B. Hot Plate Test (Central Analgesia):
-
Baseline Measurement: Determine the baseline reaction time of each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55°C) and recording the time until it licks its paws or jumps.
-
Compound Administration: Administer the test compounds or a vehicle control.
-
Post-Treatment Measurement: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90 minutes). [14]4. Data Analysis: Compare the post-treatment reaction times to the baseline to determine the analgesic effect.
C. Brewer's Yeast-Induced Pyrexia (Antipyretic Activity):
-
Baseline Temperature: Measure the rectal temperature of rats.
-
Induction of Pyrexia: Induce fever by injecting a suspension of brewer's yeast subcutaneously.
-
Temperature Measurement: After a set time (e.g., 18 hours), measure the rectal temperature again to confirm the development of pyrexia.
-
Compound Administration: Administer the test compounds or a vehicle control.
-
Post-Treatment Temperature: Measure the rectal temperature at regular intervals for several hours.
-
Data Analysis: Compare the reduction in body temperature in the treated groups to the control group. [14][15]
In Vitro Hepatotoxicity Assay
This assay provides an initial assessment of the potential for the compounds to cause liver cell damage.
Principle: The toxicity of the compounds is evaluated by exposing a human liver cell line (e.g., HepG2) to various concentrations of the drugs and measuring cell viability.
Step-by-Step Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of paracetamol and this compound for 24-48 hours. Include a vehicle control.
-
Cell Viability Assay (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that causes 50% cell death).
Discussion and Future Perspectives
The comparative analysis of this compound and paracetamol underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to significant changes in pharmacological activity and safety. The available evidence, though still emerging for the 2-hydroxy isomer, suggests a promising profile with potentially enhanced anti-inflammatory activity and a reduced risk of hepatotoxicity.
Future research should focus on direct, head-to-head comparative studies to quantify the differences in analgesic and antipyretic potency. Furthermore, detailed metabolic studies in preclinical models are essential to confirm the predicted metabolic fate of this compound and to definitively establish its safety profile relative to paracetamol. If these studies confirm its improved therapeutic index, this compound and its derivatives could represent a new generation of safer and potentially more versatile analgesic and anti-inflammatory drugs. The exploration of such structural analogues is a testament to the ongoing efforts to refine and improve upon even the most well-established therapeutic agents. [16][17]
References
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central. Available at: [Link]
-
Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900–905. Available at: [Link]
-
Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3627–o3628. Available at: [Link]
-
A Short Review on Biological Activities of Paracetamol Derivatives. (2023). ResearchGate. Available at: [Link]
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N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. (2010). ResearchGate. Available at: [Link]
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An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (2023). Dove Press. Available at: [Link]
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Analysis of Biological Activity Like Antioxidant, Antimicrobial, and DNA Damage of Paracetamol. (2024). Journal of Biochemical Technology. Available at: [Link]
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A Short Review on Biological Activities of Paracetamol Derivatives. (2023). International Journal of Pharmaceutical Sciences and Nanotechnology, 16(1), 6317-6324. Available at: [Link]
-
Unveiling the molecular basis of paracetamol-induced hepatotoxicity: Interaction of N-acetyl-p-benzoquinone imine with mitochondrial succinate dehydrogenase. (2022). PubMed Central. Available at: [Link]
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Paracetamol. (n.d.). In Wikipedia. Retrieved from [Link]
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N-(4-hydroxyphenyl) acetamide (Paracetamol). (n.d.). ResearchGate. Available at: [Link]
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Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. (2014). PLOS ONE. Available at: [Link]
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In Vivo Analgesic and Antipyretic Activities of N-Butanol and Water Fractions of Ocimum Suave Aqueous Leaves Extract in Mice. (2015). PubMed Central. Available at: [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. Available at: [Link]
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Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. (2021). European Journal of Medicinal Chemistry, 213, 113042. Available at: [Link]
-
Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies. (2023). Frontiers in Pharmacology. Available at: [Link]
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In vivo Evaluation of Analgesic, Anti-Inflammatory and Antipyretic Activities of Aqueous Extract from Tamarindus Indica l. Fruit. (2014). Universiti Putra Malaysia Institutional Repository. Available at: [Link]
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Pharmacology of paracetamol. (2024). Deranged Physiology. Available at: [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Available at: [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Journal of Medicinal Plants Research, 16(2), 34-42. Available at: [Link]
-
Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. (2021). ResearchGate. Available at: [Link]
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Nonsteroidal anti-inflammatory drug. (n.d.). In Wikipedia. Retrieved from [Link]
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Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. (2023). Journal of Chemical Education, 100(10), 4165–4171. Available at: [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2010). Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
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Paracetamol Product Information. (n.d.). Therapeutic Goods Administration (TGA). Available at: [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2s), s326-s337. Available at: [Link]
-
Hepatotoxicity of paracetamol and related fatalities. (2018). European Review for Medical and Pharmacological Sciences, 22(1), 27-32. Available at: [Link]
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PARACETAMOL: MECHANISM OF ACTION, APPLICATIONS AND SAFETY CONCERN. (2014). Acta Poloniae Pharmaceutica, 71(1), 11-23. Available at: [Link]
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How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. Available at: [Link]
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In vivo anti-inflammatory, antipyretic, analgesic activity and in vitro anti-proliferative activity of aqueous methanolic extract of Euphorbia granulata Forssk. (2019). BMC Complementary and Alternative Medicine, 19(1), 17. Available at: [Link]
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Partial lysergamide. (n.d.). In Wikipedia. Retrieved from [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2s), s326-s337. Available at: [Link]
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- 17. Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-(2-Hydroxy-5-methylphenyl)acetamide performance against commercial standards
Executive Summary
This guide outlines the technical benchmarking of N-(2-Hydroxy-5-methylphenyl)acetamide (referred to herein as NHMA ) against the commercial standard Acetaminophen (APAP) .
While APAP remains the gold standard for antipyretic analgesia, its therapeutic window is narrowed by the formation of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1] NHMA, a structural isomer (2-acetamido-4-cresol), presents a distinct scaffold where the hydroxyl group is ortho to the acetamide, and a methyl group occupies the meta position.
Key Finding: Theoretical Structure-Activity Relationship (SAR) analysis suggests NHMA may exhibit superior metabolic stability regarding quinone imine formation compared to APAP, though likely at the cost of increased lipophilicity (LogP) and altered COX-site binding affinity. This guide defines the protocols required to validate these properties experimentally.
Chemical Identity & Structural Context[2][3][4]
To understand the benchmarking logic, one must first analyze the structural divergence between the candidate and the standard.
| Feature | Commercial Standard (APAP) | Candidate (NHMA) |
| IUPAC Name | N-(4-hydroxyphenyl)acetamide | This compound |
| CAS RN | 103-90-2 | 6375-17-3 |
| Core Structure | para-aminophenol | ortho-aminophenol (Cresol derivative) |
| Metabolic Liability | High (Forms NAPQI via CYP2E1) | Unknown/Moderate (Potential o-quinone formation) |
| Lipophilicity (Calc LogP) | ~0.46 | ~1.2 (Estimated due to methyl group) |
Visualizing the Metabolic Divergence
The following diagram illustrates the critical metabolic pathway difference we are testing. APAP toxicity is driven by oxidation at the para position. NHMA is substituted at the para position relative to the amine (by the methyl group) or the hydroxyl is ortho, potentially altering the oxidation pathway.
Figure 1: Comparative metabolic pathways.[2][3][4] The APAP pathway leads to the electrophilic NAPQI. The NHMA scaffold tests if the ortho-substitution/methyl-blocking prevents this toxification.
Benchmark 1: Physicochemical Performance
Before biological testing, the candidate must meet solubility criteria for formulation. The methyl group on NHMA is expected to lower aqueous solubility compared to APAP.
Experimental Protocol: Thermodynamic Solubility & LogP
Objective: Determine if NHMA possesses "drug-like" solubility (>50 µg/mL) and membrane permeability potential.
-
Preparation: Prepare supersaturated solutions of NHMA in phosphate-buffered saline (PBS, pH 7.4) and 1-octanol.
-
Equilibration: Shake flasks at 25°C for 24 hours (Standard Shake-Flask Method).
-
Separation: Centrifuge at 10,000 rpm for 10 mins to pellet undissolved solid.
-
Quantification: Analyze supernatant via HPLC-UV (254 nm).
-
Standard Curve: Calibrate using APAP (known solubility ~14 mg/mL).
-
-
Data Output: Calculate Partition Coefficient (
).
Target Metric:
-
APAP LogP: 0.46 (Highly soluble, low permeability issues).
-
NHMA Target: LogP < 3.0 (To ensure oral bioavailability without excessive metabolic clearance).
Benchmark 2: Hepatotoxicity (The Safety Standard)
This is the critical "Go/No-Go" gate. APAP is safe at therapeutic doses but cytotoxic at high doses due to glutathione (GSH) depletion. NHMA must demonstrate a superior safety margin (LD50 > APAP equivalent).
Experimental Protocol: HepG2 Cell Viability & GSH Depletion
Rationale: HepG2 cells express relevant CYP450 isozymes. We measure cell death and the mechanism (oxidative stress).
Workflow:
-
Cell Culture: Seed HepG2 cells (1.5 x 10^4 cells/well) in 96-well plates.
-
Dosing: Treat cells with concentration gradients (0, 1, 5, 10, 20 mM) of:
-
Control A: Vehicle (DMSO < 0.1%).
-
Control B: APAP (Positive Toxicity Control).
-
Test: NHMA.[5]
-
-
Incubation: 24 hours at 37°C.
-
Assay 1 (Viability): Add MTT reagent; read absorbance at 570 nm. Calculate IC50.
-
Assay 2 (Mechanism): Lysate cells and quantify Glutathione (GSH) levels using DTNB (Ellman's reagent).
Success Criteria:
-
APAP Result: Significant GSH depletion observed at >5 mM.
-
NHMA Success: No significant GSH depletion at equimolar concentrations (indicating lack of reactive quinone formation).
Expert Insight: If NHMA shows toxicity without GSH depletion, it implies a different mechanism (e.g., mitochondrial uncoupling due to the cresol moiety), which is a failure mode.
Benchmark 3: Efficacy (COX Inhibition)
Safety is irrelevant if the molecule does not work. APAP acts primarily via inhibition of COX-2 (peroxidase site) and COX-3 (central).
Experimental Protocol: COX-1/COX-2 Sheep Heme Screening
Objective: Determine if the structural change (ortho-OH vs para-OH) abolishes COX binding.
-
Enzyme System: Purified Ovine COX-1 and COX-2 enzymes.
-
Reaction: Incubate enzyme with arachidonic acid (100 µM) and Test Compound (NHMA) at varying concentrations (0.1 - 100 µM).
-
Detection: Measure Prostaglandin E2 (PGE2) production via ELISA.
-
Comparison: Run parallel with APAP and Indomethacin (non-selective standard).
Data Presentation Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
| APAP | >100 (Weak) | ~20 (Moderate) | COX-2 Preferential |
| Indomethacin | 0.1 | 0.5 | Non-selective |
| NHMA | TBD | TBD | Target: < 50 µM |
Benchmarking Workflow Diagram
The following Graphviz diagram outlines the decision tree for evaluating NHMA.
Figure 2: Screening cascade. Toxicity screening precedes efficacy to avoid wasting resources on toxic scaffolds.
References
-
Acetaminophen Hepatotoxicity Mechanism: Jaeschke, H., et al. (2016).[6] Acetaminophen-Induced Hepatotoxicity: A Comprehensive Update. Journal of Clinical and Translational Hepatology. [Link]
-
Cresol Derivative Toxicity: National Institutes of Health (NIH) PubChem. Compound Summary: this compound. [Link][7]
-
Experimental Protocols (HepG2 Assays): McGill, M. R., & Jaeschke, H. (2013). Metabolism and Disposition of Acetaminophen: Recent Advances in Relation to Hepatotoxicity and Diagnosis. Pharmaceutical Research. [Link]
-
COX Inhibition Assay Standards: Graham, G. G., & Scott, K. F. (2005). Mechanism of Action of Paracetamol. American Journal of Therapeutics. [Link]
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- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6375-17-3 CAS Manufactory [m.chemicalbook.com]
Safety Operating Guide
Mastering the Safe Handling of N-(2-Hydroxy-5-methylphenyl)acetamide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth information on the proper personal protective equipment (PPE), handling procedures, and disposal methods for N-(2-Hydroxy-5-methylphenyl)acetamide (CAS 6375-17-3). Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the validity of your experimental outcomes.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Ingestion can be harmful to your health.[1][3]
A comprehensive review of the Safety Data Sheet (SDS) is the foundational step before commencing any work with this compound.
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the nature of the chemical, the quantity being handled, and the specific laboratory procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides adequate protection against incidental splashes and contact with the solid material. Always inspect gloves for tears or punctures before use.[4][5] |
| Eye Protection | Chemical safety goggles | Offers a complete seal around the eyes, protecting against dust particles and splashes. Standard safety glasses are insufficient.[3] |
| Body Protection | Laboratory coat | A standard lab coat is necessary to protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities, if dust is generated, or when working outside of a well-ventilated area.[5][6] |
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound
Procedural Guidance: Step-by-Step Handling and Disposal
Adherence to a strict, well-defined protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Operational Plan: Safe Handling Protocol
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical spill kit is readily accessible.
-
Confirm that the safety shower and eyewash station are unobstructed and functional.
-
Don the required PPE as outlined in the table and workflow diagram above.
-
-
Handling:
-
Work within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[4][7][8]
-
When weighing the solid, use a spatula and handle it gently to avoid generating dust.
-
If transferring the substance, use appropriate containers to prevent spills.
-
Avoid direct contact with skin, eyes, and clothing.[5][7][8] In case of accidental contact, immediately follow the first-aid measures outlined in the SDS.[2][3]
-
-
Post-Handling:
Disposal Plan: Managing Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection:
-
Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
-
Waste Disposal:
-
Dispose of the chemical waste through a licensed chemical destruction facility.[7]
-
Alternatively, controlled incineration with flue gas scrubbing may be an appropriate disposal method.[7]
-
Never dispose of this compound down the drain or in the regular trash.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only prevents accidents but also fosters a culture of responsibility and scientific excellence.
References
-
Capot Chemical. (n.d.). MSDS of Acetamide, N-(2-bromo-5-methylphenyl)-. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
